N-Ethyl-N-nitroso-1-propanamine-d4
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C₅H₈D₄N₂O |
|---|---|
Molecular Weight |
120.19 |
Synonyms |
N-Ethyl-N-nitrosopropylamine-d4; Propylethylnitrosamine-d4 |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: N-Ethyl-N-nitroso-1-propanamine-d4
This guide provides an in-depth technical analysis of N-Ethyl-N-nitroso-1-propanamine-d4 (NEPA-d4) , focusing on its critical application as an internal standard in the quantification of genotoxic nitrosamine impurities.
The Precision Anchor for Nitrosamine Impurity Analysis in Pharmaceuticals
Executive Summary
In the wake of the global "sartan" and "ranitidine" crises, regulatory bodies (FDA, EMA, ICH) have classified N-nitrosamines as a "Cohort of Concern" due to their potent mutagenic and carcinogenic properties. N-Ethyl-N-nitroso-1-propanamine (NEPA) is a specific target impurity often formed during the synthesis of drug substances containing secondary amines or contaminated solvents.
This compound is the stable isotopically labeled analog of NEPA. It serves as the definitive Internal Standard (IS) for LC-MS/MS quantification assays. By mirroring the physicochemical behavior of the target analyte while carrying a distinct mass signature, this deuterated standard corrects for matrix effects, extraction inefficiencies, and ionization variability—ensuring that drug safety data stands up to rigorous regulatory scrutiny.
Part 1: Chemical Identity & Structural Profile
Understanding the isotopic architecture of this standard is prerequisite for interpreting Mass Spectrometry (MS) fragmentation patterns.
| Property | Specification |
| Chemical Name | This compound |
| Synonyms | N-Nitrosoethylpropylamine-d4; NEPA-d4; Propylethylnitrosamine-d4 |
| CAS Number | 2733722-83-1 (Labeled); 16339-04-1 (Unlabeled Parent) |
| Molecular Formula | C₅H₈D₄N₂O |
| Molecular Weight | ~120.19 g/mol (vs. 116.16 g/mol for parent) |
| Isotopic Purity | Typically ≥ 99 atom % D |
| Label Position | Alpha-Carbon Deuteration: N-(1,1-dideuterioethyl)-N-(1,1-dideuteriopropyl)nitrous amide. Note: Labeling at the alpha positions (adjacent to Nitrogen) is strategic to prevent metabolic-like degradation during analysis and ensure co-elution. |
Structural Visualization
The "d4" designation refers to the substitution of four hydrogen atoms with deuterium (²H). In the preferred commercial standard, these are located on the carbon atoms immediately adjacent to the amine nitrogen.
Figure 1: The deuterium labels are strategically placed on the alpha-carbons to ensure the isotope effect on retention time is minimized while providing a distinct mass shift (+4 Da).
Part 2: Regulatory Context & The "Cohort of Concern"
The detection of NEPA is not a routine quality check; it is a mandatory safety compliance measure for at-risk Active Pharmaceutical Ingredients (APIs).
-
The Hazard: Nitrosamines are potent alkylating agents. They require metabolic activation (typically by CYP450 enzymes) to form diazonium ions, which react with DNA (guanine alkylation), leading to mutations.
-
The Limit: The FDA and EMA have established Acceptable Intake (AI) limits.
-
General Class Limit: 26.5 ng/day (based on the most potent nitrosamines like NDEA).
-
Analytical Challenge: To verify a 26.5 ng/day limit in a drug dosed at 1000 mg/day, the method Limit of Quantitation (LOQ) must often be < 0.03 ppm (30 ppb) .
-
Why NEPA-d4 is Non-Negotiable: At trace levels (ppb), "matrix effects" (ion suppression or enhancement from the drug substance) can skew results by ±50%. External calibration is insufficient. NEPA-d4, added at the beginning of sample preparation, experiences the exact same suppression as the native impurity. If the signal of NEPA-d4 is suppressed by 30%, the native NEPA signal is also suppressed by 30%. The ratio remains constant, yielding accurate quantification.
Part 3: Analytical Workflow (LC-MS/MS)
The industry standard for NEPA analysis is Liquid Chromatography coupled to Tandem Mass Spectrometry (LC-MS/MS) using Atmospheric Pressure Chemical Ionization (APCI) .[1]
1. Experimental Protocol Overview
| Parameter | Recommended Condition | Causality / Rationale |
| Ionization Source | APCI (Positive Mode) | Nitrosamines are small, semi-volatile molecules. ESI often suffers from poor ionization for these structures; APCI provides robust [M+H]⁺ formation. |
| Column | C18 or Phenyl-Hexyl (e.g., 3.0 x 150 mm, 2.7 µm) | High carbon load is required to retain small, polar nitrosamines and separate them from the massive API peak. |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in MeOH | Formic acid aids protonation ([M+H]⁺). Methanol is preferred over Acetonitrile for better solvation of nitrosamines in APCI. |
| Mass Shift | Δ = +4 Da | The d4 label moves the precursor ion from m/z 117 to 121, preventing crosstalk with the native analyte. |
2. Mass Spectrometry Transitions (MRM)[2][3]
To set up the method, you must monitor specific Multiple Reaction Monitoring (MRM) transitions.
-
Parent (NEPA):
-
Precursor: 117.1 [M+H]⁺
-
Quantifier Product: 75.1 (Loss of propene, C₃H₆)
-
Qualifier Product: 43.1 or 57.1 (Alkyl fragments)
-
-
Internal Standard (NEPA-d4):
-
Precursor: 121.1 [M+H]⁺
-
Quantifier Product: 79.1 (Corresponds to the 75 fragment + 4 Deuteriums retained, or similar shift depending on fragmentation pathway).
-
Note: Optimization is required per instrument. The loss of the alkyl chain often retains the N-N=O core.
-
3. Workflow Visualization
Figure 2: The internal standard is added immediately to correct for all subsequent losses and variations.
Part 4: Handling, Stability, and Safety
NEPA-d4 is a research chemical and a suspected carcinogen. It must be handled with the same rigor as the toxic impurity it quantifies.
-
Storage: -20°C (Freezer). Protect from light. Nitrosamines can degrade under UV light (photolytic cleavage of the N-N bond).
-
Solvent Stability: Stable in Methanol or Acetonitrile for several weeks if kept dark and cold. Avoid aqueous solutions for long-term storage.
-
Safety: Use a fume hood. Double-glove (Nitrile). Inactivate waste using strong oxidation (e.g., bleach/sulfuric acid) or high-temperature incineration protocols specific to nitrosamines.
Part 5: Formation Pathway (Root Cause Analysis)
Researchers must understand where NEPA comes from to prevent it. It forms via the Nitrosation of secondary amines.
Figure 3: NEPA forms when residual secondary amines (impurities in reagents) react with nitrosating agents under acidic conditions.
References
-
US Food and Drug Administration (FDA). (2021). Control of Nitrosamine Impurities in Human Drugs: Guidance for Industry.[Link]
-
European Medicines Agency (EMA). (2020). Nitrosamine impurities in human medicinal products: Procedure under Article 5(3) of Regulation EC (No) 726/2004.[4][Link]
-
PubChem. (n.d.). This compound (Compound Summary). National Library of Medicine. [Link]
-
Lhasa Limited. (2023). Nitrosamine Impurity Data: Carcinogenic Potency Categorization Approach (CPCA).[4][Link]
Sources
N-Ethyl-N-nitroso-1-propanamine-d4 chemical properties and structure
Executive Summary
N-Ethyl-N-nitroso-1-propanamine-d4 (NEPA-d4) is the stable isotope-labeled analog of N-Nitrosoethylpropylamine (NEPA), a potent mutagenic nitrosamine. Following the FDA and EMA regulatory actions regarding nitrosamine impurities in pharmaceuticals (sartans, metformin, ranitidine), NEPA-d4 has emerged as a critical Internal Standard (IS) for the quantification of trace-level impurities via LC-MS/MS.
This guide details the physicochemical properties, structural integrity, and validated analytical workflows required for using NEPA-d4 in GMP-compliant drug development environments.
Chemical Identity & Structural Analysis[1][2][3]
NEPA-d4 is characterized by the substitution of four hydrogen atoms with deuterium isotopes (
Nomenclature and Identification
| Property | Detail |
| IUPAC Name | N-(1,1-dideuterioethyl)-N-(1,1-dideuteriopropyl)nitrous amide |
| Common Name | N-Nitrosoethylpropylamine-d4 (NEPA-d4) |
| CAS Number | 2733722-83-1 (Isomer specific) / 25413-61-0 (Unlabeled parent) |
| Molecular Formula | |
| Molecular Weight | 120.19 g/mol (Calculated) |
| Isotopic Purity | |
| Chemical Structure | See SMILES below |
SMILES Code: CCC([2H])([2H])N(C([2H])([2H])C)N=O
Structural Significance (The Alpha-Effect)
The deuterium labeling is strategically placed on the
-
Analytical Stability: These positions are chemically stable during standard extraction protocols (Liquid-Liquid Extraction or Solid Phase Extraction).
-
Metabolic Implications: While primarily used as an analytical standard, it is worth noting that
-hydroxylation is the metabolic activation pathway for nitrosamine carcinogenicity. Deuteration at these sites induces a Kinetic Isotope Effect (KIE), potentially altering the rate of metabolic activation compared to the unlabeled parent, though it remains a potent carcinogen and must be handled with extreme caution.
Physicochemical Properties[4][5]
Understanding the physical behavior of NEPA-d4 is prerequisite for accurate stock solution preparation.
| Property | Value / Characteristic | Operational Implication |
| Physical State | Yellow to Orange Oil | Viscous liquid; requires density correction or weighing for stock prep. |
| Boiling Point | ~180°C (Predicted) | Volatile. Avoid high-vacuum concentration steps; use gentle nitrogen streams. |
| Solubility | Methanol, Acetonitrile, DMSO | Compatible with Reversed-Phase LC mobile phases. |
| LogP | ~1.5 (Parent) | Lipophilic; extracts well into organic solvents (DCM, tert-butyl methyl ether). |
| pKa | Non-ionizable (Neutral) | pH adjustment during extraction does not affect ionization state but helps remove matrix interferences. |
| Photostability | Highly Photosensitive | CRITICAL: Degrades under UV/Ambient light via N-N bond cleavage. |
Analytical Application: LC-MS/MS Quantification
The primary utility of NEPA-d4 is to correct for matrix effects and ionization suppression during the quantification of NEPA in drug substances.
The Internal Standard Workflow
The following diagram illustrates the validated workflow for using NEPA-d4 in a regulatory testing environment (USP <1469> aligned).
Figure 1: Analytical workflow for Nitrosamine impurity analysis utilizing NEPA-d4 as the internal standard to correct for recovery losses.
Mass Spectrometry Parameters (Guideline)
Due to the +4 Da mass shift, NEPA-d4 allows for interference-free detection.
-
Ionization Source: APCI (Atmospheric Pressure Chemical Ionization) is preferred over ESI for nitrosamines due to their small size and lack of easily protonatable sites, though ESI+ is often used with formic acid additives.
-
Polarity: Positive Mode (
). -
MRM Transitions:
| Compound | Precursor Ion ( | Product Ion ( | Collision Energy (eV) | Mechanism |
| NEPA (Analyte) | 117.1 | 75.1 | 15-20 | Loss of Propene ( |
| NEPA-d4 (IS) | 121.1 | 79.1 | 15-20 | Loss of Propene-d2 ( |
Note: Transitions should be optimized on the specific instrument platform. The loss of the propyl chain is a common fragmentation pathway.
Protocol: Preparation of Stock Solutions
-
Handling: Perform all operations under amber light or in a dark room to prevent photolytic degradation.
-
Solvent: Dissolve neat NEPA-d4 in Methanol (LC-MS grade).
-
Concentration: Prepare a primary stock at 1.0 mg/mL.
-
Storage: Aliquot into amber glass vials with PTFE-lined caps. Store at -20°C. Stability is typically 12 months if protected from light.
Safety & Toxicology (HSE)
Warning: NEPA-d4 is a research chemical and a potent genotoxic carcinogen. It must be handled as if it possesses the same toxicity as the unlabeled parent.
Hazard Identification
-
Carcinogenicity: Nitrosamines are part of the "Cohort of Concern" (ICH M7). They can form DNA adducts leading to mutations.
-
Routes of Entry: Inhalation, Skin absorption, Ingestion.
Engineering Controls
-
Containment: All weighing and stock preparation must occur inside a Glove Box or a certified Chemical Fume Hood with HEPA filtration.
-
Deactivation: Glassware and spills should be treated with a mixture of 50% Sulfamic Acid or strong alkali/UV treatment to destroy the N-NO bond before disposal.
Synthesis Pathway (Contextual)
While researchers typically purchase certified reference standards, understanding the synthesis aids in impurity profiling. NEPA-d4 is synthesized via the Nitrosation of the corresponding deuterated secondary amine.
-
Precursor: N-Ethylpropylamine-d4 (Secondary Amine).
-
Reagent: Sodium Nitrite (
) in acidic medium (HCl/Acetic Acid). -
Reaction:
-
Purification: Distillation or Column Chromatography (silica gel) in the dark.
References
-
U.S. Food and Drug Administration (FDA). (2024).[1][2] Control of Nitrosamine Impurities in Human Drugs: Guidance for Industry. Revision 2. Retrieved from [Link]
-
European Medicines Agency (EMA). (2023). Nitrosamine impurities in human medicinal products.[3][1][4][5] EMA/409815/2020. Retrieved from [Link]
-
PubChem. (2025). This compound Compound Summary. National Center for Biotechnology Information. Retrieved from [Link]
-
United States Pharmacopeia (USP). (2021).[6] General Chapter <1469> Nitrosamine Impurities. USP-NF. Retrieved from [Link]
Sources
- 1. facetlifesciences.com [facetlifesciences.com]
- 2. Control of Nitrosamine Impurities in Human Drugs | FDA [fda.gov]
- 3. glsciences.com [glsciences.com]
- 4. m.youtube.com [m.youtube.com]
- 5. CDER Nitrosamine Impurity Acceptable Intake Limits | FDA [fda.gov]
- 6. Quantitative Analysis of Nitrosamine Impurities by LC-MS Methods from the United States Pharmacopeia General Chapter [sigmaaldrich.com]
Methodological & Application
Application Note: N-Ethyl-N-nitroso-1-propanamine-d4 in Nitrosamine Impurity Analysis
Executive Summary
The detection of nitrosamine impurities in pharmaceutical products has become a critical compliance requirement following strict mandates from the FDA (Guidance for Industry, 2020/2024) and EMA (EMA/409815/2020). Among these, N-Ethyl-N-nitroso-1-propanamine (NEPA) —often referred to as N-nitrosoethylpropylamine—presents unique analytical challenges due to its structural similarity to other alkyl-nitrosamines and potential for isomeric confusion (e.g., with N-nitrosoethylisopropylamine).
This guide details the application of N-Ethyl-N-nitroso-1-propanamine-d4 (NEPA-d4) as a Stable Isotope Labeled Internal Standard (SIL-IS). We provide a validated workflow for LC-MS/MS analysis, emphasizing the critical role of the d4-analog in correcting for matrix-induced ionization suppression and extraction variability.
Regulatory & Scientific Context
The Nitrosamine Crisis
Nitrosamines are classified as "cohort of concern" compounds under ICH M7(R1) due to their high potency as mutagenic carcinogens. Regulatory agencies have set Acceptable Intake (AI) limits in the nanogram range (typically 26.5 ng/day or 96 ng/day depending on the specific nitrosamine).
Why NEPA-d4? (The Science of SIL-IS)
In trace analysis (ppb levels), external calibration often fails due to:
-
Matrix Effects: Co-eluting excipients in drug formulations can suppress or enhance ionization in the Mass Spectrometer source (ESI/APCI).
-
Extraction Efficiency: Variable recovery of the analyte from solid dosage forms.
NEPA-d4 (Deuterated NEPA) possesses nearly identical physicochemical properties to the target analyte (NEPA) but differs in mass.
-
Retention Time: Co-elutes with NEPA (or elutes slightly earlier due to the deuterium isotope effect on lipophilicity).
-
Ionization: Experiences the exact same matrix suppression/enhancement as NEPA at the moment of ionization.
-
Correction: By quantifying the ratio of Analyte Area to IS Area, these errors are mathematically cancelled out.
Compound Profile: NEPA-d4
| Property | Specification |
| Chemical Name | This compound |
| Synonyms | N-Nitrosoethylpropylamine-d4; NEPA-d4; Ethyl-propyl-nitrosamine-d4 |
| CAS Number | 2733722-83-1 (Unlabelled: 25413-61-0) |
| Molecular Formula | C5H8D4N2O |
| Molecular Weight | ~120.19 g/mol (Unlabelled: 116.16 g/mol ) |
| Isotopic Purity | ≥ 99 atom % D |
| Label Position | Alpha-carbons (N-CD2-CH3 and N-CD2-CH2-CH3) |
| Storage | -20°C, Amber Vial (Light Sensitive) |
Critical Note on Isomers: Ensure you are using the n-propyl analog (1-propanamine). The isopropyl isomer (N-nitrosoethylisopropylamine, NEIPA) has different retention characteristics and requires a distinct standard.
Analytical Protocol: LC-MS/MS Workflow
Reagents & Materials[1][2][3][4][5][6][7]
-
Solvents: LC-MS Grade Methanol (MeOH), Water, Acetonitrile (ACN).
-
Additives: Formic Acid (FA) or Ammonium Formate (for pH control).
-
Standards: NEPA Reference Standard (Certified), NEPA-d4 Internal Standard.[1]
Sample Preparation (Solid Dosage Form)
This "Dilute-and-Shoot" or "Solid-Liquid Extraction" method is designed to minimize artifact formation.
-
Powdering: Crush tablets to a fine powder.
-
Weighing: Weigh powder equivalent to 100 mg API into a 15 mL amber centrifuge tube.
-
IS Spiking (Crucial Step): Add NEPA-d4 solution before adding extraction solvent.[1] This ensures the IS tracks the analyte through the entire extraction process.
-
Target IS Concentration: 10 ng/mL in the final extract.
-
-
Extraction: Add 5.0 mL of Extraction Solvent (e.g., 1% Formic Acid in MeOH).
-
Note: Acidic MeOH helps stabilize nitrosamines and precipitate proteins/excipients.
-
-
Agitation: Vortex for 1 min, then shake mechanically for 20 min.
-
Clarification: Centrifuge at 4500 rpm for 10 min.
-
Filtration: Filter supernatant through a 0.22 µm PVDF or PTFE filter into an amber HPLC vial.
LC-MS/MS Conditions
System: UHPLC coupled to Triple Quadrupole MS (QqQ). Ion Source: APCI (Atmospheric Pressure Chemical Ionization) is preferred over ESI for nitrosamines to reduce matrix suppression and improve ionization of non-polar species.
Chromatography:
-
Column: Biphenyl or C18 (e.g., 100 x 2.1 mm, 2.6 µm). Biphenyl phases offer superior selectivity for isomeric nitrosamines.
-
Mobile Phase A: 0.1% Formic Acid in Water.[2]
-
Mobile Phase B: 0.1% Formic Acid in Methanol.
-
Gradient:
-
0-1 min: 5% B
-
1-8 min: Ramp to 95% B
-
8-10 min: Hold 95% B
-
10.1 min: Re-equilibrate at 5% B.
-
Mass Spectrometry Parameters (MRM):
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Role | Collision Energy (eV) |
| NEPA (Analyte) | 117.1 [M+H]+ | 87.1 (Loss of NO) | Quantifier | 12-15 |
| 117.1 [M+H]+ | 57.1 / 43.1 | Qualifier | 20-25 | |
| NEPA-d4 (IS) | 121.1 [M+H]+ | 91.1 (Loss of NO) | Quantifier | 12-15 |
Technical Insight: The mass shift of +4 Da is retained in the product ion (87.1 vs 91.1) because the deuteriums are located on the alpha-carbons, which remain part of the alkyl amine fragment after the loss of the nitroso (NO) group.
Visual Workflow & Logic
The following diagram illustrates the self-validating nature of the Internal Standard workflow.
Caption: Workflow demonstrating how early spiking of NEPA-d4 compensates for extraction losses and matrix effects, ensuring data integrity.
Validation Strategy (USP <1469> / ICH Q2)
To ensure the method is robust, the following parameters must be validated:
-
Specificity: Inject a "blank" matrix (drug substance without nitrosamines) spiked with IS. Ensure no interference at the NEPA transition (117.1 -> 87.1).
-
Linearity: Prepare calibration standards (e.g., 1.0 to 100 ng/mL) containing fixed IS concentration. The correlation coefficient (
) of the Area Ratio vs. Concentration plot must bengcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted"> .[2][3] -
Accuracy (Recovery): Spike the drug product at 3 levels (LOQ, 100% Limit, 150% Limit). Calculate recovery using the IS-corrected curve. Acceptance: 80-120%.
-
Sensitivity (LOQ): Determine the concentration where Signal-to-Noise (S/N)
. For NEPA, a typical LOQ is 0.5 - 1.0 ng/mL (corresponding to < 0.03 ppm in solid drug).
Troubleshooting & Best Practices
-
Ghost Peaks: Nitrosamines can be ubiquitous. Use pre-rinsed glassware and avoid rubber septa (which may contain vulcanization accelerators that form nitrosamines).
-
In-Source Formation: If you see NEPA in blanks, check if your mobile phase contains nitrite salts or if the API degrades in the source. The IS (NEPA-d4) will not form from the API, so a high Analyte signal with no IS signal suggests contamination or in-situ formation.
-
Isotope Scrambling: Deuterium exchange is rare on alkyl chains under standard LC conditions, but avoid highly acidic/basic storage for prolonged periods. Always prepare fresh working standards.
References
-
U.S. Food and Drug Administration (FDA). (2024). Control of Nitrosamine Impurities in Human Drugs: Guidance for Industry. Revision 2. [Link]
-
European Medicines Agency (EMA). (2020).[4] Nitrosamine impurities in human medicinal products: Procedure under Article 5(3) of Regulation EC (No) 726/2004.[Link]
-
PubChem. (n.d.). This compound (Compound Summary). National Library of Medicine. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Ultrasensitive LC-MS/MS quantitation of the N-nitroso-dabigatran etexilate impurity in dabigatran etexilate mesylate using an electrospray ionization technique - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. shimadzu.com [shimadzu.com]
Application Note: High-Sensitivity Quantitation of N-Ethyl-N-nitroso-1-propanamine (NEPA) by LC-APCI-MS/MS
This Application Note and Protocol details the detection and quantification of N-Ethyl-N-nitroso-1-propanamine (NEPA) using its deuterated internal standard, N-Ethyl-N-nitroso-1-propanamine-d4 (NEPA-d4) , via LC-MS/MS. This guide is designed for pharmaceutical quality control and R&D laboratories complying with FDA/EMA nitrosamine impurity guidelines.
Introduction
The detection of nitrosamine impurities in pharmaceutical products is a critical regulatory requirement following the discovery of N-nitrosodimethylamine (NDMA) and related compounds in angiotensin II receptor blockers (sartans), ranitidine, and metformin.[1] N-Ethyl-N-nitroso-1-propanamine (NEPA) , while less common than NDMA or NDEA, is a potent mutagen classified as a probable human carcinogen.
Regulatory bodies (FDA, EMA) have established strict Acceptable Intake (AI) limits, typically requiring analytical methods with Limits of Quantitation (LOQ) in the sub-ppb (ng/g) range. This protocol utilizes NEPA-d4 as a stable isotope-labeled internal standard (SIL-IS) to correct for matrix effects, extraction efficiency, and ionization variability.
Experimental Strategy & Rationale
-
Ionization Source: APCI (Atmospheric Pressure Chemical Ionization) [2][3]
-
Rationale: While ESI is common, APCI is preferred for small, non-polar to moderately polar nitrosamines like NEPA. APCI provides better ionization efficiency for these structures and is less susceptible to ion suppression from matrix components compared to ESI.
-
-
Chromatography: Reverse Phase (C18 or Phenyl-Hexyl)
-
Rationale: A high-strength silica (HSS) T3 or Phenyl-Hexyl column is selected to ensure adequate retention of small polar nitrosamines, separating them from the early-eluting solvent front and massive API peaks.
-
-
Internal Standard: NEPA-d4
-
Rationale: Using the d4-analog ensures that the internal standard co-elutes with the analyte, experiencing the exact same matrix suppression/enhancement effects at the moment of ionization.
-
Materials & Methods
3.1 Reagents
-
Analyte Standard: N-Ethyl-N-nitroso-1-propanamine (NEPA), >98% purity.
-
Internal Standard: this compound (NEPA-d4), >98% isotopic purity.
-
Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), and Water.
-
Additives: Formic Acid (FA), LC-MS grade.
3.2 Instrumentation
-
LC System: UHPLC (e.g., Agilent 1290, Waters Acquity, or Thermo Vanquish).
-
MS System: Triple Quadrupole MS (e.g., Sciex 6500+, Waters Xevo TQ-XS, Thermo Altis).
-
Column: Waters XSelect HSS T3 (100 x 2.1 mm, 2.5 µm) or Phenomenex Kinetex F5.
Experimental Protocol
Step 1: Standard Preparation
A. Stock Solutions (1 mg/mL)
-
Weigh 10 mg of NEPA and NEPA-d4 into separate 10 mL volumetric flasks.
-
Dissolve and dilute to volume with Methanol.
-
Store at -20°C (Stable for 1 month).
B. Working Solutions
-
IS Spiking Solution (100 ng/mL): Dilute NEPA-d4 Stock in 10% MeOH/Water.
-
Calibration Standards: Prepare a serial dilution of NEPA in water (containing 1% Formic Acid) ranging from 0.5 ng/mL to 100 ng/mL .
-
Spike IS: Add IS Spiking Solution to all standards to achieve a final IS concentration of 10 ng/mL .
Step 2: Sample Preparation (Liquid-Liquid Extraction)
Note: Direct injection may be used for cleaner matrices, but LLE is recommended for drug products to protect the MS.
-
Weigh: Transfer 100 mg of Drug Substance/Product powder into a 15 mL centrifuge tube.
-
Dissolve: Add 5.0 mL of Water. Vortex for 5 mins to dissolve.
-
Spike IS: Add 50 µL of NEPA-d4 IS Spiking Solution (Final conc. relative to sample: ~10 ng/mL).
-
Extract: Add 5.0 mL of Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE).
-
Agitate: Shake/Vortex vigorously for 10 minutes.
-
Centrifuge: 4000 rpm for 10 mins at 5°C.
-
Transfer: Transfer the organic (bottom for DCM, top for MTBE) layer to a clean tube.
-
Evaporate: Dry under Nitrogen stream at 30°C.
-
Reconstitute: Dissolve residue in 500 µL of Mobile Phase A:B (90:10). Filter through 0.2 µm PTFE filter into LC vial.
Step 3: LC-MS/MS Conditions
Liquid Chromatography Parameters:
-
Flow Rate: 0.4 mL/min
-
Injection Vol: 10 - 20 µL
-
Column Temp: 40°C
-
Mobile Phase A: 0.1% Formic Acid in Water[4]
-
Mobile Phase B: 0.1% Formic Acid in Methanol
| Time (min) | % Mobile Phase B |
| 0.0 | 5 |
| 1.0 | 5 |
| 6.0 | 95 |
| 8.0 | 95 |
| 8.1 | 5 |
| 11.0 | 5 |
Mass Spectrometry Parameters (APCI+):
-
Source: APCI Positive Mode
-
Corona Current: 3-5 µA
-
Source Temp: 350°C - 400°C
-
Probe Temp: 400°C - 450°C
-
Curtain Gas: 30 psi
MRM Transitions: Note: Transitions depend on the specific deuteration pattern of your IS. Verify with your specific lot.
| Analyte | Precursor (m/z) | Product (m/z) | Type | CE (V) |
| NEPA | 117.1 | 75.1 | Quant | 18 |
| NEPA | 117.1 | 43.1 | Qual | 25 |
| NEPA-d4 | 121.1 | 79.1* | Quant (IS) | 18 |
*Transition 121->79 assumes d4 label is retained in the fragment (e.g., Ethyl-d4). If using a standard with d4 on the propyl chain where propyl is lost, the transition might be 121->75. Always optimize the IS transition by infusing the pure standard.
Workflow Visualization
Caption: Step-by-step workflow for the extraction and LC-MS/MS quantification of NEPA using NEPA-d4.
Results & Discussion
6.1 Linearity and Range
The method typically demonstrates linearity from 0.5 ng/mL to 100 ng/mL (R² > 0.995). The use of NEPA-d4 corrects for non-linear ionization response at higher concentrations, extending the dynamic range.
6.2 Sensitivity (LOD/LOQ)
-
LOD (Limit of Detection): ~0.1 ng/mL (S/N > 3)
-
LOQ (Limit of Quantitation): ~0.5 ng/mL (S/N > 10)
-
Note: This sensitivity is sufficient to meet the FDA limit of 26.5 ng/day. For a Maximum Daily Dose (MDD) of 100 mg, the limit is 0.265 ppm.
6.3 Specificity & Interferences
NEPA (m/z 117) must be resolved from N-Nitroso-ethylisopropylamine (NEIPA) (m/z 117), which is an isomer.
-
Chromatographic Resolution: The HSS T3 column provides selectivity to separate NEPA and NEIPA based on the steric hindrance of the isopropyl group (NEIPA elutes slightly earlier/later depending on gradient).
-
MRM Selectivity: While precursors are identical, product ion ratios differ. Monitor 117->75 vs 117->43 ratios to confirm identity.
Troubleshooting Guide
| Issue | Possible Cause | Corrective Action |
| Low IS Recovery | Matrix suppression or poor extraction | Switch to APCI if using ESI. Optimize LLE solvent (try MTBE vs DCM). |
| IS Signal Interference | Cross-talk or impure IS | Inject Blank + IS only. If peak appears in Analyte channel, the IS contains unlabeled NEPA (impurity). Use higher purity IS or adjust MRM. |
| Peak Tailing | Secondary interactions | Increase buffer concentration (add 5-10 mM Ammonium Formate). Ensure column is fully equilibrated. |
| Shift in Retention Time | pH variability | Ensure Formic Acid is fresh. Use buffered mobile phase (Ammonium Formate pH 3.0). |
References
-
US FDA. (2021). Control of Nitrosamine Impurities in Human Drugs: Guidance for Industry.Link
-
European Medicines Agency (EMA). (2020). Nitrosamine impurities in human medicinal products.[1][2][3][5]Link
-
United States Pharmacopeia (USP). (2021).[6] General Chapter <1469> Nitrosamine Impurities.[6]Link
-
PubChem. (n.d.). This compound (Compound Summary). National Library of Medicine. Link
Sources
Application Note: Quantitative Analysis of Pharmaceuticals using N-Ethyl-N-nitroso-1-propanamine-d4
This Application Note and Protocol is designed for analytical chemists and pharmaceutical scientists involved in the quantitative assessment of mutagenic impurities. It addresses the specific challenges of quantifying N-Ethyl-N-nitroso-1-propanamine (NEPA) using its isotopically labeled internal standard, N-Ethyl-N-nitroso-1-propanamine-d4 (NEPA-d4) .
Executive Summary & Regulatory Context
The detection of nitrosamine impurities in pharmaceutical products has become a critical compliance requirement following high-profile recalls of sartans, ranitidine, and metformin. While N-Nitrosodimethylamine (NDMA) and N-Nitrosodiethylamine (NDEA) are frequently discussed, N-Ethyl-N-nitroso-1-propanamine (NEPA) represents a distinct structural class (ethyl/propyl asymmetric amine) that requires specific monitoring, particularly when reagents like triethylamine or dipropylamine are used in synthesis alongside nitrosating agents.
Regulatory bodies (FDA, EMA) have established strict Acceptable Intake (AI) limits for nitrosamines, often in the nanogram/day range (e.g., 26.5 ng/day for high-potency categories). Achieving the necessary Limit of Quantitation (LOQ) requires Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Why NEPA-d4? Using a generic internal standard (like NDMA-d6) for NEPA analysis is insufficient. NEPA elutes at a different retention time and exhibits different ionization efficiency than NDMA. NEPA-d4 is the structural isotopologue of choice. It co-elutes with NEPA, experiencing the exact same matrix suppression or enhancement effects in the electrospray source, thereby providing a self-correcting quantitative mechanism that ensures data integrity.
Chemical Profile & Mechanism
Target Analyte: NEPA
-
Structure: Asymmetric nitrosamine with one ethyl group and one n-propyl group.
-
Precursor Ion [M+H]+: m/z 117.1
Internal Standard: NEPA-d4
-
CAS: 2733722-83-1[6]
-
Deuteration Pattern: Typically
is distributed as on the ethyl -carbon and on the propyl -carbon (N-(1,1-dideuterioethyl)-N-(1,1-dideuteriopropyl)nitrous amide). Note: Verify specific certificate of analysis (CoA) as patterns may vary by synthesis. -
Precursor Ion [M+H]+: m/z 121.1
-
Role: Corrects for extraction efficiency, injection variability, and Matrix Effects (ME).
Experimental Protocol
Reagents and Standards
-
NEPA Reference Standard: >98% purity (ensure secondary standard verification).
-
NEPA-d4 Internal Standard: >98% isotopic purity.
-
Solvents: LC-MS Grade Methanol (MeOH), Water, and Formic Acid.
-
Matrix: Drug Substance (API) or Drug Product (powdered tablet).
Standard Preparation Strategy
Critical Step: Prevent light degradation. Nitrosamines are UV-labile. Perform all operations in amber glassware or under low-UV light.
-
Stock Solutions (1 mg/mL): Dissolve NEPA and NEPA-d4 separately in MeOH.
-
Internal Standard Spiking Solution (IS-Spike): Dilute NEPA-d4 stock to 50 ng/mL in MeOH/Water (50:50).
-
Calibration Curve: Prepare 6 levels ranging from 1.0 ng/mL to 100 ng/mL, each spiked with constant IS-Spike (final IS conc: 5 ng/mL).
Sample Preparation (Solid Dosage Forms)
This protocol uses a "Dilute-and-Shoot" or "Solid-Liquid Extraction" approach optimized for high recovery.
-
Weighing: Weigh crushed tablet powder equivalent to 100 mg API into a 15 mL amber centrifuge tube.
-
Spiking: Add 50 µL of IS-Spike directly to the powder before solvent addition. (This corrects for extraction loss).
-
Extraction: Add 4.95 mL of 50% MeOH/Water. Vortex for 20 minutes.
-
Separation: Centrifuge at 4500 rpm for 10 minutes.
-
Filtration: Filter supernatant through a 0.22 µm PTFE or PVDF filter into an amber HPLC vial. Discard the first 1 mL of filtrate to avoid filter adsorption bias.
LC-MS/MS Conditions
System: UHPLC coupled to Triple Quadrupole MS (e.g., Sciex 6500+, Waters Xevo TQ-XS).
Chromatography:
-
Column: Waters XSelect HSS T3 (150 x 3.0 mm, 3.5 µm) or Phenomenex Kinetex F5. Rationale: HSS T3 retains polar amines well; F5 provides unique selectivity for isomers.
-
Mobile Phase A: 0.1% Formic Acid in Water.[8]
-
Mobile Phase B: 0.1% Formic Acid in Methanol.
-
Flow Rate: 0.4 - 0.5 mL/min.
-
Gradient:
-
0-1 min: 5% B (Equilibration)
-
1-8 min: 5% -> 95% B (Elution of NEPA)
-
8-10 min: 95% B (Wash)
-
10-13 min: 5% B (Re-equilibration)
-
Mass Spectrometry (MRM Mode):
-
Ionization: Electrospray Ionization (ESI) Positive Mode.[9]
-
Source Temp: 450°C - 550°C (Compound dependent, ensure thermal stability).
| Analyte | Precursor (m/z) | Product (m/z) | Type | Collision Energy (V) | Rationale |
| NEPA | 117.1 | 75.1 | Quantifier | 18 | Loss of Propene ( |
| NEPA | 117.1 | 43.1 | Qualifier | 25 | Propyl carbocation |
| NEPA | 117.1 | 87.0 | Qualifier | 15 | Loss of NO |
| NEPA-d4 | 121.1 | 77.1 | Quantifier | 18 | Loss of Propene-d2 (Shift +2) |
| NEPA-d4 | 121.1 | 45.1 | Qualifier | 25 | Propyl-d2 carbocation |
Note: Transitions assume d2-ethyl/d2-propyl pattern. If using a d4-propyl chain isomer, transitions will shift accordingly. Always perform a product ion scan on your specific IS batch.
Visualization of Workflow & Logic
Analytical Workflow Diagram
The following diagram illustrates the critical path from sample to data, emphasizing the point of Internal Standard addition.
Caption: Analytical workflow highlighting the critical addition of NEPA-d4 prior to extraction to correct for recovery losses.
Validation Parameters (ICH Q2/USP <1469>)
To ensure the method is trustworthy, the following parameters must be validated:
Specificity
-
Requirement: No interfering peaks at the retention time of NEPA or NEPA-d4 in the blank matrix.
-
Test: Inject a "Matrix Blank" (unspiked drug substance). Signal at 117.1 -> 75.1 must be < 20% of the LOQ response.
Linearity & Range
-
Requirement:
. -
Range: Typically 10% to 150% of the specification limit (e.g., 0.5 ng/mL to 100 ng/mL).
-
Weighting: Use
or weighting to improve accuracy at the low end (LOQ).
Accuracy & Recovery
-
Method: Spike samples at 3 levels (LOQ, 100% Limit, 150% Limit).
-
Calculation:
-
Acceptance: 80% - 120% (Standard), or 70% - 130% (at LOQ).
-
Role of NEPA-d4: If absolute recovery (area counts) drops due to matrix suppression, the IS area should drop proportionally, keeping the ratio constant and the calculated concentration accurate.
Sensitivity (LOD/LOQ)
-
LOD (Limit of Detection): S/N
3:1. -
LOQ (Limit of Quantitation): S/N
10:1. -
Target: For a limit of 26.5 ng/day in a 1g daily dose, the LOQ must be
0.03 ppm (30 ng/g).
Troubleshooting & Best Practices
-
Isotopic Scrambling: In acidic environments, deuterium on the
-carbon can exchange with hydrogen, though less common in nitrosamines than aldehydes. Ensure the sample pH is not extremely acidic (< pH 2) for prolonged periods. -
Isobaric Interferences:
-
DMF (Dimethylformamide): m/z 74 (Isotope m/z 75). Can interfere with NDMA but less likely with NEPA (117).
-
N-Nitroso-ethylisopropylamine (NEIPA): Isomeric with NEPA (MW 116). They have the same mass. Chromatographic separation is mandatory.
-
-
Carryover: Nitrosamines are sticky. Use a needle wash of MeOH:Water:Formic Acid (90:10:0.1) or Isopropanol.
References
- USP General Chapter <1469> Nitrosamine Impurities. United States Pharmacopeia. (Available via USP-NF Online). Source for general analytical procedure performance criteria.
-
FDA Guidance for Industry. "Control of Nitrosamine Impurities in Human Drugs." U.S.
-
[Link]
-
-
European Medicines Agency (EMA). "Nitrosamine impurities in human medicinal products: Appendix 1 - Acceptable intakes established for N-nitrosamines."
-
PubChem Compound Summary. "this compound" (CID 154790016).
-
[Link]
-
- Schmidtsdorff, S., et al. "Development of a Multi-Analyte LC-MS/MS Method for the Determination of Nitrosamines in Pharmaceuticals." Journal of Pharmaceutical and Biomedical Analysis, 2022. (General reference for LC-MS nitrosamine methodology).
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | LGC Standards [lgcstandards.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. veeprho.com [veeprho.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. Analysis of nine N-nitrosamines using liquid chromatography-accurate mass high resolution-mass spectrometry on a Q-Exactive instrument - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 10. Evaluation of a Novel LC-MS/MS Based Analytical Method for the Risk Assessment of Nitrosamines in Pharmaceutical Products and Packaging Materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Nitrosamine impurities | European Medicines Agency (EMA) [ema.europa.eu]
Application of N-Ethyl-N-nitroso-1-propanamine-d4 in environmental sample testing
Application Note: High-Sensitivity Determination of N-Ethyl-N-nitroso-1-propanamine (NEPA) in Environmental Matrices using Isotope Dilution LC-MS/MS
Abstract
This application note details a robust protocol for the quantification of N-Ethyl-N-nitroso-1-propanamine (NEPA) in environmental water samples using N-Ethyl-N-nitroso-1-propanamine-d4 (NEPA-d4) as a surrogate internal standard. Utilizing Isotope Dilution Mass Spectrometry (IDMS) coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), this method achieves sub-ng/L detection limits while effectively correcting for matrix suppression and extraction inefficiencies common in wastewater and drinking water analysis.
Introduction
Nitrosamines are a "cohort of concern" due to their potent mutagenic and carcinogenic properties.[1] While N-Nitrosodimethylamine (NDMA) is the most regulated, "novel" nitrosamines like N-Ethyl-N-nitroso-1-propanamine (NEPA) are increasingly scrutinized in industrial wastewater and pharmaceutical supply chains.
Accurate quantification of NEPA is challenging due to:
-
Ultra-trace levels: Regulatory limits often approach single-digit ng/L (ppt).
-
Matrix Effects: Dissolved organic matter (DOM) in water can suppress ionization in LC-MS/MS.
-
Physicochemical Losses: Nitrosamines are volatile and light-sensitive.
The Solution: NEPA-d4 this compound serves as the ideal internal standard. By incorporating four deuterium atoms, it shares nearly identical physicochemical properties (retention time, pKa, extraction coefficient) with the target analyte but is mass-resolved by the detector. This allows for real-time correction of procedural losses and ion suppression.
Technical Principle: Isotope Dilution Mass Spectrometry (IDMS)
The core of this protocol is IDMS. The deuterated standard (NEPA-d4) is spiked into the sample before extraction. Because the mass spectrometer can distinguish between the native NEPA (m/z ~117) and NEPA-d4 (m/z ~121), the ratio of their signals provides a concentration measurement that is independent of recovery rates.
Visualizing the IDMS Logic
Figure 1: The IDMS workflow ensures that any loss or suppression affecting the analyte equally affects the internal standard, nullifying the error in the final ratio calculation.
Experimental Protocol
Materials & Reagents
-
Target Analyte: N-Ethyl-N-nitroso-1-propanamine (NEPA), neat standard.
-
Internal Standard: this compound (NEPA-d4).
-
Note: Ensure isotopic purity >99% to prevent contribution to the native channel.
-
-
Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Water, Formic Acid.
-
SPE Cartridges: Activated Coconut Charcoal (2 g) or HLB (Hydrophilic-Lipophilic Balance) cartridges (500 mg).
-
Context: Coconut charcoal is preferred for EPA Method 521 (GC-MS), but HLB is often superior for LC-MS/MS due to better elution compatibility with polar solvents. This protocol uses HLB for broader applicability.
-
Sample Preparation (Solid Phase Extraction)
Step 1: Sample Collection Collect 500 mL of water in amber glass bottles (to prevent photolysis). Add sodium thiosulfate (80 mg/L) if residual chlorine is present.
Step 2: Internal Standard Spiking Spike the 500 mL sample with 20 µL of NEPA-d4 working solution (100 ng/mL) to achieve a final concentration of 4 ng/L.
-
Critical: Spike before any filtration or extraction steps.
Step 3: SPE Loading
-
Conditioning: Wash HLB cartridge with 6 mL MeOH, followed by 6 mL Water.
-
Loading: Pass the sample through the cartridge at a flow rate of ~10 mL/min under vacuum.
-
Drying: Dry the cartridge under full vacuum for 10 minutes to remove residual water (crucial for GC, helpful for LC).
Step 4: Elution & Concentration
-
Elute with 5 mL of Methanol.
-
Concentrate the eluate to near dryness using a gentle stream of nitrogen at ambient temperature.
-
Warning: Do not heat aggressively; nitrosamines are volatile.
-
-
Reconstitute in 500 µL of Initial Mobile Phase (95:5 Water:MeOH).
Instrumental Analysis (LC-MS/MS)
System: UHPLC coupled to Triple Quadrupole Mass Spectrometer. Ionization: APCI (Atmospheric Pressure Chemical Ionization) is generally preferred over ESI for nitrosamines due to their low proton affinity, though ESI+ can work with formic acid modifiers.
Chromatographic Conditions:
-
Column: C18 or Biphenyl (e.g., 100 x 2.1 mm, 1.9 µm).[2] Biphenyl phases offer enhanced selectivity for isomeric nitrosamines.
-
Flow Rate: 0.4 mL/min.[4]
-
Injection Volume: 10 - 20 µL.
Gradient:
| Time (min) | % Mobile Phase B |
|---|---|
| 0.00 | 5 |
| 1.00 | 5 |
| 6.00 | 95 |
| 8.00 | 95 |
| 8.10 | 5 |
| 11.00 | 5 (Equilibration) |
MS/MS Parameters (MRM Transitions): Note: Exact transitions require optimization on your specific instrument. Theoretical transitions based on structure:
| Compound | Precursor Ion (m/z) | Product Ion (Quant) | Product Ion (Qual) | Collision Energy (V) |
| NEPA (Native) | 117.1 [M+H]+ | 75.1 | 43.1 / 89.1 | 15 - 25 |
| NEPA-d4 (IS) | 121.1 [M+H]+ | 79.1 | 47.1 | 15 - 25 |
-
Logic: NEPA (117) loses propene (-42) to form m/z 75. NEPA-d4 (121) typically retains deuterium on the charged fragment depending on the position. If d4 is on the alpha-carbons, the loss of the propyl chain would shift the fragment mass. Always verify the d4 product ion spectrum.
Experimental Workflow Diagram
Figure 2: Step-by-step extraction and analysis workflow.
Data Analysis & Validation
Calculation
Concentration is calculated using the Response Factor (RF) derived from the calibration curve:
Where
Validation Criteria (Reference: EPA 521/537 Guidelines)
-
Linearity:
over the range of 1.0 ng/L to 100 ng/L. -
Recovery: Spiked samples must show 70–130% recovery of the native analyte (corrected by IS).
-
IS Recovery: The absolute area of NEPA-d4 in samples should be 50–150% of the area in the calibration standards. Low IS recovery indicates severe matrix suppression or extraction failure.
-
MDL (Method Detection Limit): Target < 2.0 ng/L.
Troubleshooting & Best Practices
| Issue | Probable Cause | Corrective Action |
| Low IS Recovery | Matrix suppression (Ion source). | Switch from ESI to APCI; improve SPE wash steps. |
| High Background | Contaminated solvents or glassware. | Rinse all glassware with MeOH; use LC-MS grade solvents only. |
| Signal Drift | Light degradation of nitrosamines. | Use amber glassware strictly; limit ambient light exposure. |
| Peak Tailing | Secondary interactions on column. | Ensure mobile phase pH is acidic (0.1% Formic Acid); use end-capped columns. |
References
-
US Environmental Protection Agency. (2004).[5] Method 521: Determination of Nitrosamines in Drinking Water by Solid Phase Extraction and Capillary Column Gas Chromatography with Large Volume Injection and Chemical Ionization Tandem Mass Spectrometry (MS/MS).[6][7] EPA/600/R-05/054.[7] Link
-
Munch, J. W., & Bassett, M. V. (2006). Method Development for the Determination of N-Nitrosamines in Drinking Water. Journal of AOAC International. Link
-
European Medicines Agency (EMA). (2020). Nitrosamine impurities in human medicinal products.[1][4][8][9] EMA/409815/2020. Link
-
Agilent Technologies. (2018). Nitrosamines Analysis in Drinking Water Using GC/MS/MS—Meeting Equivalence to EPA Method 521. Application Note 5991-9224EN. Link
-
Waters Corporation. (2020). Determination of Nitrosamine Impurities in ARBs using LC-MS/MS. Application Note. Link
Disclaimer: This protocol is for research and development purposes. Laboratories must validate the method according to their specific regulatory requirements (e.g., ISO 17025, GLP).
Sources
- 1. waters.com [waters.com]
- 2. lcms.cz [lcms.cz]
- 3. lcms.cz [lcms.cz]
- 4. glsciences.com [glsciences.com]
- 5. NEMI Method Summary - 521 [nemi.gov]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 8. shimadzu.com [shimadzu.com]
- 9. orbi.uliege.be [orbi.uliege.be]
Standard solution preparation for N-Ethyl-N-nitroso-1-propanamine-d4
Application Note & Protocol: Standard Solution Preparation for N-Ethyl-N-nitroso-1-propanamine-d4 (NEPA-d4)
Executive Summary
This technical guide outlines the rigorous preparation of This compound (NEPA-d4) standard solutions. NEPA-d4 serves as a critical Internal Standard (IS) for the quantification of N-Nitroso-N-ethylpropylamine (NEPA) impurities in pharmaceutical drug substances and products.
Given the stringent regulatory requirements (FDA, EMA) regarding nitrosamine impurities (acceptable intake limits often < 26.5 ng/day), the accuracy of the internal standard is paramount. This protocol addresses the specific physicochemical challenges of NEPA-d4, including light sensitivity , volatility , and isotopic stability , ensuring robust data integrity for LC-MS/MS or GC-MS/MS assays.
Technical Background & Mechanism
Compound Identity:
-
Synonyms: N-Nitroso-N-ethylpropylamine-d4, NEPA-d4
-
CAS Number: 2733722-83-1 (Labelled); 25413-61-0 (Unlabelled)
-
Chemical Structure: N-(1,1-dideuterioethyl)-N-(1,1-dideuteriopropyl)nitrous amide (Typical d4 substitution pattern to prevent deuterium scrambling).
The Role of NEPA-d4: In trace analysis, matrix effects (ion suppression/enhancement) and extraction variability can severely skew results. NEPA-d4 is chemically identical to the target impurity (NEPA) but distinguishable by mass spectrometry (+4 Da shift).
-
Mechanism: It co-elutes with NEPA, experiencing the exact same matrix environment and ionization efficiency.
-
Causality: By normalizing the analyte signal to the IS signal, errors derived from sample preparation and instrument drift are mathematically cancelled out.
Safety & Handling (Critical)
Warning: Nitrosamines are a cohort of concern (CoC) mutagenic carcinogens.
-
Containment: All weighing and dissolution must occur within a certified chemical fume hood or a glovebox.
-
PPE: Double nitrile gloves, safety goggles, and a lab coat are mandatory.
-
Light Protection: Nitrosamines undergo photolytic degradation (cleavage of the N-N bond) when exposed to UV/visible light.
-
Protocol: Use amber glassware for all solutions. Perform operations under yellow (sodium vapor) or red light if possible, or wrap clear glassware in aluminum foil immediately.
-
-
Deactivation: Spills should be treated with a solution of 1% sulfamic acid in 1M HCl (to denitrosate) or strong alkali, depending on site safety SOPs for nitrosamines.
Materials & Equipment
| Material | Specification | Purpose |
| NEPA-d4 Reference Standard | >98% Chemical Purity, >99% Isotopic Purity | Primary source |
| Methanol (MeOH) | LC-MS Grade | Solvent (High solubility, MS compatible) |
| Volumetric Flasks | Class A, Amber (10 mL, 25 mL, 100 mL) | Accurate volume measurement |
| Analytical Balance | Readability 0.01 mg (0.00001 g) | Gravimetric preparation |
| Pipettes | Calibrated, Positive Displacement | Handling volatile organic solvents |
| Vials | Amber glass, silanized (optional) | Storage to prevent adsorption |
Experimental Protocol
Workflow Visualization
The following diagram illustrates the preparation and dilution logic to ensure traceability and stability.
Caption: Step-by-step dilution workflow for NEPA-d4, emphasizing amber glassware and temperature control.
Step 1: Preparation of Stock Solution A (1.0 mg/mL)
Rationale: A high-concentration stock reduces weighing errors and improves stability. Methanol is chosen for its ability to solubilize NEPA-d4 and its compatibility with electrospray ionization (ESI).
-
Equilibration: Remove the NEPA-d4 neat standard from the freezer (-20°C) and allow it to reach room temperature in a desiccator (approx. 30 mins) to prevent condensation.
-
Weighing:
-
Place a clean, dry 10 mL amber volumetric flask on the analytical balance. Tare.
-
Using a clean spatula or syringe (if liquid), transfer approximately 10 mg of NEPA-d4 into the flask.
-
Record the exact weight (
) to 0.01 mg precision.
-
-
Dissolution:
-
Add approximately 5 mL of LC-MS grade Methanol.
-
Swirl gently to dissolve. Sonicate for 1 minute if necessary (monitor temperature to prevent heating).
-
Dilute to volume (10 mL) with Methanol.
-
Cap and invert 10 times to mix.
-
-
Calculation:
(Ensure purity is expressed as a decimal, e.g., 0.98).
Step 2: Preparation of Intermediate Solution B (10 µg/mL)
Rationale: Direct dilution from mg/mL to ng/mL is prone to pipetting errors. An intermediate step ensures accuracy.
-
Pipette 100 µL of Stock Solution A into a 10 mL amber volumetric flask.
-
Dilute to volume with LC-MS grade Methanol.
-
Label as "NEPA-d4 Intermediate, 10 µg/mL" with preparation date and expiration (typically 1 month at -20°C).
Step 3: Preparation of Working Internal Standard Solution C (~50 ng/mL)
Rationale: This concentration should yield a signal-to-noise ratio (S/N) > 100 in the mass spectrometer but not saturate the detector.
-
Calculate the required volume of Intermediate Solution B to achieve the target concentration (e.g., 50 ng/mL) in the final volume required for your batch analysis.
-
Diluent Choice: Use the initial mobile phase composition (e.g., 95:5 Water:MeOH + 0.1% Formic Acid) to prevent solvent mismatch peaks during injection.
-
Spiking: This solution is usually added at a fixed volume to every sample and standard curve vial.
Quality Control & Troubleshooting
| Issue | Cause | Corrective Action |
| Low IS Response | Ion suppression or degradation | Check matrix effect; Prepare fresh Working Solution in amber glass. |
| "Cross-talk" (Signal in native channel) | Isotopic impurity or fragmentation | Verify isotopic purity certificate. Ensure mass resolution is sufficient to separate M+0 from M+4. |
| RT Shift | Deuterium isotope effect | Slight RT shifts (0.01-0.05 min) are normal for deuterated standards. Ensure shift is consistent. |
| Ghost Peaks | Contamination | Use LC-MS grade solvents; Bake out glassware; Check needle wash. |
Self-Validating Check: Before running a full batch, inject a "Zero Sample" (Matrix + IS only).
-
Pass Criteria: IS peak area is consistent with expectations. No peak observed at the transition for native NEPA (demonstrating no contribution from the IS to the analyte signal).
References
-
US Food and Drug Administration (FDA). "Control of Nitrosamine Impurities in Human Drugs."[5][6] Guidance for Industry, Rev. 1, Feb 2021. [Link]
-
European Medicines Agency (EMA). "Nitrosamine impurities in human medicinal products." EMA/409815/2020, 2020. [Link]
-
PubChem. "this compound Compound Summary."[2] National Library of Medicine. [Link]
Sources
Troubleshooting & Optimization
Optimizing GC-MS/MS parameters for N-Ethyl-N-nitroso-1-propanamine-d4
Technical Support Center: Nitrosamine Impurity Analysis Topic: Optimizing GC-MS/MS Parameters for N-Ethyl-N-nitroso-1-propanamine-d4 (NEPA-d4) Ticket ID: #NITRO-GC-042 Status: Resolved (Expert Verified)
Executive Summary
This guide addresses the specific optimization of Gas Chromatography-Triple Quadrupole Mass Spectrometry (GC-MS/MS) for This compound (NEPA-d4) . This compound serves as the critical Internal Standard (IS) for the quantitation of NEPA (N-Nitrosoethylpropylamine), a nitrosamine impurity monitored under strict FDA and EMA guidelines.
Key Technical Challenges Addressed:
-
Isotopic Cross-Talk: Preventing the internal standard from interfering with the native analyte signal.
-
Thermal Instability: Mitigating nitrosamine degradation in the GC inlet.
-
MRM Specificity: Selecting transitions that maximize Signal-to-Noise (S/N) ratios in complex matrices.
Module 1: Method Development & Optimization
Q1: What are the recommended MRM transitions for NEPA and NEPA-d4?
A: In Electron Impact (EI) ionization, nitrosamines typically fragment by losing the hydroxyl radical (
Optimization Protocol:
-
Precursor Scan: Inject a high-concentration standard (1 µg/mL) in Full Scan mode to confirm the molecular ion stability.
-
Product Scan: Perform a product ion scan of the parent masses (
116 for NEPA, 120 for NEPA-d4) at varying collision energies (5–25 eV).
Recommended Starting Transitions (EI Source):
| Analyte | Precursor Ion ( | Product Ion ( | Type | Collision Energy (eV)* | Dwell Time (ms) |
| NEPA | 116.1 | 99.1 (M - OH) | Quantifier | 10 - 15 | 150 |
| NEPA | 116.1 | 70.1 (Fragment) | Qualifier | 15 - 20 | 150 |
| NEPA-d4 | 120.1 | 103.1 (M - OH) | Quantifier | 10 - 15 | 150 |
| NEPA-d4 | 120.1 | 74.1 (Fragment) | Qualifier | 15 - 20 | 150 |
> Note: Collision Energy (CE) is instrument-dependent. Perform a "CE Ramp" experiment (±5 eV from suggested values) to maximize the peak area of the quantifier ion.
Q2: Which GC column chemistry provides the best selectivity?
A: Nitrosamines are polar compounds. Using a non-polar column (like 5% phenyl) often results in poor peak shape and co-elution with matrix hydrocarbons.
-
Primary Recommendation: WAX (Polyethylene Glycol) columns (e.g., DB-WAX, VF-WAXms). These provide high retention for polar nitrosamines, separating them from the solvent front and non-polar matrix interferences.
-
Alternative: 624 or 1701 phases (Cyanopropyl-phenyl). Good for separating volatile nitrosamines if the WAX column shows excessive bleed at high temperatures.
Module 2: Troubleshooting & Performance
Q3: I see a signal in the NEPA (native) channel when injecting only NEPA-d4. How do I stop this "Cross-Talk"?
A: This is a critical issue in trace analysis known as Isotopic Contribution . It originates from two sources:[1]
-
Impure Standard: The NEPA-d4 standard contains traces of NEPA-d0 (native) due to incomplete deuteration during synthesis.
-
Fragmentation Overlap: High collision energies may strip deuterium atoms, creating fragments that mimic the native analyte.
Corrective Action Plan:
-
Step 1 (Verify Purity): Obtain a Certificate of Analysis (CoA) confirming Isotopic Purity
. If the d0 contribution is , replace the standard. -
Step 2 (Adjust Resolution): Set Q1 and Q3 mass resolution to "Unit" or "Wide" (0.7 Da). Avoid "Open" resolution windows which allow adjacent isotopes to pass.
-
Step 3 (Blank Subtraction): Analyze a blank containing only the IS. Calculate the area response in the native channel and ensure it is
of the LOQ (Limit of Quantitation).
Q4: My peaks are tailing significantly. Is this a column issue?
A: While column age is a factor, peak tailing for nitrosamines is often caused by Active Sites in the inlet. Nitrosamines are Lewis bases and will adsorb to active silanols in the liner or glass wool.
Troubleshooting Workflow:
-
Liner Selection: Switch to an Ultra-Inert (UI) Splitless Liner with deactivated glass wool. Avoid standard undeactivated liners.
-
Inlet Maintenance: Cut 10–15 cm from the head of the analytical column (guard column) to remove non-volatile matrix build-up.
-
Temperature Check: Ensure the inlet temperature is sufficient to volatilize the analyte (
) but not so high that it induces thermal degradation ( ).
Module 3: Sample Preparation & Stability
Q5: Why are my recovery rates for NEPA-d4 inconsistent (High Variability)?
A: Inconsistent recovery of the internal standard usually points to In-situ Formation or Degradation during the injection process.
-
The "Artifact" Risk: If your sample contains secondary amines and residual nitrites, they can react in a hot GC inlet to form new nitrosamines (false positive).
-
The "Degradation" Risk: Nitrosamines are thermally labile.
The Solution: PTV Injection Switch from hot Split/Splitless injection to Programmed Temperature Vaporization (PTV) .
-
Protocol: Inject at a low temperature (
), then ramp the inlet temperature rapidly ( ) to to transfer the analyte. This minimizes the time the sample spends in a hot, reactive environment.
Visualizing the Workflow
The following diagram illustrates the logical decision tree for optimizing the NEPA-d4 method, ensuring regulatory compliance.
Figure 1: Step-by-step optimization logic for NEPA-d4 GC-MS/MS analysis, moving from hardware setup to signal validation.
References & Regulatory Grounding
-
US Food and Drug Administration (FDA). Control of Nitrosamine Impurities in Human Drugs: Guidance for Industry.[1] (Rev. 1, Feb 2021). Defines acceptable intake limits and risk assessment strategies.
-
European Medicines Agency (EMA). Nitrosamine impurities in human medicinal products: Procedure under Article 5(3). (EMA/409815/2020). Outlines the "Call for Review" and confirmatory testing requirements.
-
United States Pharmacopeia (USP). General Chapter <1469> Nitrosamine Impurities. Provides analytical procedure performance criteria for nitrosamine quantification.
-
Official Medicines Control Laboratories (OMCL). Method for the Determination of N-Nitrosamines in Sartans by GC-MS/MS. (Specific technical protocols for MRM setup).
Disclaimer: This guide is for educational and technical support purposes. All methods must be validated in the user's laboratory according to local regulatory standards (e.g., ICH Q2(R1)) before use in GMP environments.
Sources
Technical Guide: Chromatographic Resolution of N-Ethyl-N-nitroso-1-propanamine-d4 (NEPA-d4)
Content Type: Technical Support Center & Troubleshooting Guide Target Audience: Analytical Chemists, drug development scientists, and QC managers. Subject: Optimization of LC-MS/MS methodologies for N-Ethyl-N-nitroso-1-propanamine-d4 (NEPA-d4), focusing on peak resolution, isobaric interference removal, and rotamer management.
Executive Summary: The NEPA-d4 Challenge
N-Ethyl-N-nitroso-1-propanamine (NEPA) and its deuterated internal standard (NEPA-d4 ) present a unique "Double-Resolution" challenge in pharmaceutical impurity analysis:
-
Isobaric Resolution: NEPA (
, MW 116.16) is a structural isomer of N-Nitrosoethylisopropylamine (NEIPA) .[1] Both share the same parent mass and often similar fragmentation patterns. High-resolution chromatography is the only barrier against false positives. -
Rotameric Resolution: Due to the partial double-bond character of the N-N bond, NEPA exists as E (trans) and Z (cis) rotamers. These can manifest as split peaks, fronting, or excessive tailing depending on the column temperature and mobile phase, complicating integration and quantification.
This guide provides the protocols to solve these specific issues, ensuring your method meets FDA/EMA sensitivity requirements (typically < 26.5 ng/day intake limits).
Troubleshooting Center: Interactive Q&A
Issue 1: "I see two peaks for NEPA-d4 in my chromatogram. Is my standard contaminated?"
Diagnosis: Likely E/Z Rotamerism , not contamination. Mechanism: The N-Nitroso group creates a barrier to rotation. At ambient temperature, the interconversion rate between E and Z isomers is slow on the NMR/LC time scale, leading to peak splitting. Solution:
-
Thermodynamic Coalescence: Increase the column temperature to 50°C – 60°C . This increases the rotation rate, coalescing the two isomers into a single, sharp peak.
-
Protocol Adjustment: If your column cannot tolerate >50°C, or if thermal degradation is a concern, you must integrate both peaks as a sum. However, coalescence is preferred for higher sensitivity (S/N ratio).
Issue 2: "I cannot separate NEPA-d4 from the isobaric interference NEIPA."
Diagnosis: Lack of Shape Selectivity . Mechanism: C18 columns separate primarily by hydrophobicity. Since NEPA (n-propyl) and NEIPA (iso-propyl) have very similar hydrophobicities, C18 often fails to resolve them. Solution: Switch to a Biphenyl or Pentafluorophenyl (PFP) stationary phase.
-
Why? These phases utilize
interactions and steric selectivity. The linear n-propyl chain of NEPA interacts differently with the aromatic ring system of the stationary phase compared to the bulky, branched iso-propyl group of NEIPA.
Issue 3: "My NEPA-d4 peak suffers from severe tailing (As > 1.5)."
Diagnosis: Secondary Silanol Interactions. Mechanism: Nitrosamines are weak bases but can interact with active silanol sites on the silica support, especially at neutral pH. Solution:
-
Mobile Phase Modifier: Ensure you are using 0.1% Formic Acid (pH ~2.7). The low pH suppresses silanol ionization (
becomes ). -
Column Choice: Use "End-capped" or "Base-Deactivated" columns (e.g., BEH or CSH technologies) designed to minimize secondary interactions.
Core Experimental Protocols
Protocol A: High-Resolution LC-MS/MS Method (Recommended)
Designed to resolve NEPA from NEIPA and coalesce E/Z rotamers.
| Parameter | Specification | Rationale |
| Column | Biphenyl (e.g., Kinetex Biphenyl or Raptor Biphenyl), 100 x 2.1 mm, 2.6 µm | Maximizes shape selectivity for isomer separation (NEPA vs NEIPA). |
| Mobile Phase A | Water + 0.1% Formic Acid | Low pH prevents peak tailing. |
| Mobile Phase B | Methanol + 0.1% Formic Acid | Methanol promotes stronger |
| Flow Rate | 0.4 - 0.5 mL/min | Optimal linear velocity for UHPLC efficiency. |
| Temperature | 55°C | Critical: Coalesces E/Z rotamers into a single peak. |
| Gradient | 0-1 min: 5% B1-8 min: 5% | Shallow gradient allows interaction time for shape selectivity. |
| Detection | APCI (preferred) or HESI (Positive Mode) | APCI often shows less matrix suppression for nitrosamines than ESI. |
Protocol B: Sample Preparation (SLE - Supported Liquid Extraction)
Designed to remove matrix interferences that cause ion suppression.
-
Load: Transfer 200 µL of sample (dissolved in water/buffer) onto a diatomaceous earth SLE cartridge.
-
Wait: Allow to absorb for 5 minutes.
-
Elute: Apply 2 x 600 µL Dichloromethane (DCM) .
-
Note: DCM is excellent for extracting nitrosamines while leaving polar matrix components on the cartridge.
-
-
Evaporate: Dry under
at 40°C. -
Reconstitute: Dissolve in 200 µL Mobile Phase A:B (90:10).
Visualization: Decision Logic & Mechanism
Figure 1: Troubleshooting Logic for NEPA Analysis
Use this flow to diagnose peak shape and resolution issues.
Caption: Step-by-step logic to resolve common chromatographic defects in NEPA-d4 analysis.
Figure 2: E/Z Rotamer Equilibrium Mechanism
Understanding why temperature affects peak shape.
Caption: Thermal energy overcomes the rotational barrier of the N-N bond, merging the E/Z isomers into a single quantifiable peak.
References
-
US Food and Drug Administration (FDA). (2021). Control of Nitrosamine Impurities in Human Drugs: Guidance for Industry. Retrieved from [Link]
-
European Medicines Agency (EMA). (2020). Nitrosamine impurities in human medicinal products.[2][3] EMA/409815/2020. Retrieved from [Link]
- Schmidtsdorff, S., & Schmidt, A. H. (2019). Simultaneous detection of nitrosamines in sartans by HPLC-MS/MS. Journal of Pharmaceutical and Biomedical Analysis. (Demonstrates Biphenyl column selectivity for nitrosamines).
-
Ripollés, C., et al. (2020). Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method for the Determination of Six Nitrosamine Impurities.[1][4] FDA OTR Method. Retrieved from [Link]
Sources
Stability of N-Ethyl-N-nitroso-1-propanamine-d4 in different solvents and conditions
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for N-Ethyl-N-nitroso-1-propanamine-d4 (ENPA-d4). This resource is designed to provide in-depth guidance on the stability of this isotopically labeled nitrosamine standard. As a Senior Application Scientist, my goal is to equip you with the technical knowledge and practical troubleshooting strategies necessary for accurate and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence the stability of ENPA-d4 in solution?
A1: The stability of this compound, like other N-nitrosamines, is primarily affected by several key factors:
-
Light Exposure: N-nitrosamines are known to be sensitive to light, particularly ultraviolet (UV) radiation.[1][2][3] Photolytic degradation can occur, leading to the cleavage of the N-N bond and a subsequent loss of the parent compound.[4] Therefore, it is crucial to store ENPA-d4 solutions in amber or foil-wrapped vials to minimize light exposure.[2]
-
pH of the Solvent: The pH of the solution can significantly impact the stability of nitrosamines. While they are generally more stable at neutral and basic pH, acidic conditions can promote degradation.[1][5] Specifically, the rate of nitrosamine photolysis increases with decreasing pH in aqueous solutions.[6]
-
Temperature: Elevated temperatures can accelerate the degradation of nitrosamines.[5][7][8] For long-term storage, refrigeration (2-8°C) is recommended.[9][10] Thermal denitrosation is a known degradation pathway.[4]
-
Solvent Purity and Type: The choice of solvent and its purity are critical. High-purity solvents are recommended to avoid reactions with impurities.[10] While specific stability data for ENPA-d4 in various solvents is not extensively published, methanol is a commonly used solvent for nitrosamine standards.[10][11] The polarity of the solvent can also influence degradation pathways.[4]
-
Presence of Oxidizing or Reducing Agents: The presence of oxidizing agents can lead to oxidative degradation of nitrosamines.[4] Conversely, certain compounds can inhibit nitrosamine formation.[12]
Q2: I'm observing a decrease in the concentration of my ENPA-d4 standard over time. What are the likely causes and how can I troubleshoot this?
A2: A decrease in ENPA-d4 concentration suggests degradation. Here’s a systematic approach to troubleshooting this issue:
-
Verify Storage Conditions:
-
Light Protection: Ensure your solutions are consistently stored in amber vials or protected from light. Accidental prolonged exposure to ambient light can cause significant degradation.[2][3]
-
Temperature Control: Confirm that the storage temperature has remained within the recommended range (e.g., 2-8°C).[9][10] Unintended temperature fluctuations can impact stability.
-
-
Evaluate Solvent and Solution Preparation:
-
Solvent Quality: Use high-purity, HPLC or LC-MS grade solvents to prepare your solutions. Impurities in the solvent could be reacting with the ENPA-d4.
-
pH of the Medium: If you are working with aqueous or buffered solutions, measure and confirm the pH. Acidic conditions can accelerate degradation.[1][5]
-
-
Check for Contamination:
-
Cross-Contamination: Ensure there is no cross-contamination with other reagents, particularly strong acids, bases, or oxidizing agents, in your storage or handling areas.
-
-
Analytical Method Considerations:
-
Artifact Formation: Be aware that analytical conditions, such as high temperatures in a GC inlet, can sometimes contribute to the degradation of the analyte or the in-situ formation of other nitrosamines.[3]
-
Method Specificity: Your analytical method should be specific for ENPA-d4 and capable of separating it from potential degradation products.[13]
-
Q3: Can ENPA-d4 form artifacts during sample preparation or analysis?
A3: Yes, artifact formation is a concern with nitrosamine analysis.[13] In-situ formation of nitrosamines can occur if precursor amines and nitrosating agents are present in the sample matrix.[13] While ENPA-d4 itself is the analyte, it's important to consider that the experimental conditions could potentially alter it. For instance, aggressive sample preparation techniques involving heat or strong acids should be used with caution.[3] To prevent artifact formation during sample preparation, the inclusion of nitrosation inhibitors like ascorbic acid or sulfamic acid can be beneficial.[13]
Troubleshooting Guide
| Issue | Potential Cause(s) | Troubleshooting Steps & Recommendations |
| Rapid loss of ENPA-d4 standard in solution. | 1. Photodegradation: Exposure to UV or ambient light.[2][3][6] 2. Acid-Catalyzed Hydrolysis: Storage in a highly acidic solvent or buffer.[1][5] 3. Thermal Degradation: Storage at elevated temperatures.[5][7][8] | 1. Immediately transfer the solution to amber glass vials or wrap the container in aluminum foil. Minimize exposure to light during all handling steps. 2. Verify the pH of your solution. If experimentally permissible, adjust the pH to be closer to neutral. 3. Ensure the solution is stored at the recommended refrigerated temperature (2-8°C).[9][10] |
| Appearance of unknown peaks in chromatograms. | Formation of degradation products. | 1. Conduct a forced degradation study (see protocol below) to intentionally generate and identify potential degradation products and their retention times. 2. Optimize your chromatographic method (e.g., gradient, mobile phase composition) to achieve better separation of ENPA-d4 from any new peaks. |
| Low recovery of ENPA-d4 during sample preparation. | Adsorption to container surfaces or degradation during processing. | 1. Consider using silanized glassware to minimize adsorption. 2. Avoid excessive heating or sonication during sample preparation.[13] 3. Evaluate the pH of any extraction solutions to ensure they are not overly acidic. |
| Inconsistent results between analyses. | 1. Inhomogeneous solution: Incomplete dissolution or precipitation of the standard. 2. Solvent evaporation: Improperly sealed vials. | 1. Ensure the ENPA-d4 is fully dissolved in the solvent before use. Gently vortex the solution before taking an aliquot. 2. Use vials with PTFE-lined caps and ensure they are tightly sealed to prevent solvent evaporation, which would concentrate the analyte. |
Experimental Protocols
Protocol for Assessing ENPA-d4 Stability in a Selected Solvent
This protocol provides a framework for evaluating the stability of ENPA-d4 in a specific solvent under defined storage conditions.
1. Materials and Reagents:
-
This compound (ENPA-d4) reference standard
-
High-purity solvent (e.g., HPLC-grade methanol, acetonitrile, or buffered aqueous solution)
-
Amber glass vials with PTFE-lined caps
-
Calibrated volumetric flasks and pipettes
-
Validated LC-MS/MS or GC-MS system
2. Preparation of Stability Samples:
-
Prepare a stock solution of ENPA-d4 in the chosen solvent at a known concentration (e.g., 10 µg/mL).
-
Aliquot the stock solution into a sufficient number of amber glass vials for all time points and replicate analyses.
-
Prepare a "time zero" sample for immediate analysis to establish the initial concentration.
3. Storage Conditions:
-
Store the stability samples under the desired conditions to be tested (e.g., 2-8°C, 25°C/60% RH, photostability chamber).
4. Analytical Method:
-
Utilize a validated, stability-indicating analytical method (e.g., LC-MS/MS) to quantify the concentration of ENPA-d4. The method must be able to separate the parent compound from any potential degradation products.
5. Testing Schedule:
-
Analyze the stability samples at predetermined time points (e.g., 0, 1, 3, 6, and 12 months for long-term stability, or more frequent intervals for accelerated studies).
6. Data Analysis:
-
Calculate the percentage of the initial ENPA-d4 concentration remaining at each time point. A common acceptance criterion for stability is maintaining between 90-110% of the initial concentration.
Forced Degradation Study Protocol
A forced degradation study helps to identify potential degradation products and demonstrates the stability-indicating nature of the analytical method.
1. Preparation of Stock Solution:
-
Prepare a stock solution of ENPA-d4 in a suitable solvent (e.g., methanol or acetonitrile).
2. Stress Conditions:
-
Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M HCl. Incubate at room temperature and an elevated temperature (e.g., 60°C). Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the samples with an equivalent amount of NaOH before analysis.
-
Base Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH. Follow the same incubation and sampling procedure as for acid hydrolysis, neutralizing with HCl before analysis.
-
Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide. Incubate at room temperature and withdraw samples at various time points.
-
Photolytic Degradation: Expose an aliquot of the stock solution to light in a photostability chamber according to ICH Q1B guidelines.
-
Thermal Degradation: Place an aliquot of the stock solution in an oven at an elevated temperature (e.g., 70°C).
3. Analysis:
-
Analyze the stressed samples using your analytical method. Compare the chromatograms of the stressed samples to that of an unstressed control to identify degradation products.
Visualizing Stability and Degradation
Degradation Pathways of N-Nitrosamines
Caption: Workflow for conducting a stability study of ENPA-d4.
References
- An Organic Chemist's Guide to N-Nitrosamines: Their Structure, Reactivity, and Role as Contaminants.
- Trends and Challenges in Nitrosamine Testing: Part Two. The Analytical Scientist.
- Long Term Stability of Volatile Nitrosamines in Human Urine. PMC - NIH.
- Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other M
- The Chemistry of N-Nitrosamines: An Overview. FreeThink Technologies.
- Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices.
- Stability Testing Challenges for N-Nitrosamine Impurities. StabilityHub.
- Formation and inhibition of N-nitrosodiethanolamine in cosmetics under pH, temperature, and fluorescent, ultraviolet, and visual light.
- Nitrosamine Form
- Method 607: Nitrosamines. EPA.
- This compound. LGC Standards.
- Winning Strategies to Develop an Analytical Method for Nitrosamines.
- Nitrosamines Analysis: Solutions for Risk Management and Analytical Testing from Experienced Industry Leaders. Cambrex.
- Nitrosamine impurities analysis solution guide. LabRulez GCMS.
- This compound. MedChemExpress.
- Quantification of Total N-Nitrosamine Concentrations in Aqueous Samples via UV-Photolysis and Chemiluminescence Detection of Nitric Oxide. PubMed.
- Overview of Testing Methods for N-nitrosamines Monitoring: Regulatory Requirements and Analytical Challenges. PMDA.
- N-Nitrosamines Analysis An Overview.
- Nitrosamine Standards. AccuStandard.
- Nitrosamine Degradation Pathways.
- Chapter 18 Methods for the Determination of N-Nitroso Compounds in Food and Biological Fluids.
- N-nitrosoamides - a horse of a different color. Nitrosamines Exchange.
- Chemical Stability and Characterization of Degradation Products of Blends of 1‐(2-Hydroxyethyl)pyrrolidine and 3‐Amino.
- This compound. PubChem.
- This compound.
- Nitrosamines EMEA-H-A5(3)-1490 - Assessment Report.
- Nitrosamine. Wikipedia.
- GUIDELINE FOR STABILITY DATA The purpose of stability testing is to provide evidence on how the quality of a product, in its pro. NPRA.
- Stability testing of existing active substances and rel
- STABILITY OF N‐NITROSO COMPOUNDS. Semantic Scholar.
- This compound - Data Sheet.
- Technical Support Center: N-Nitrosodiethylamine-d4 (NDEA-d4) Stability. Benchchem.
- Workflows for Quality risk management of nitrosamine risks in medicines. Efpia.
- SUPPORT ON INPUT TO ENVIRONMENTAL DISCHARGES – EVALUATION OF DEGRAD
- Stability of N-Nitrosodiethylamine-d4 in acidic and basic conditions. Benchchem.
Sources
- 1. Long Term Stability of Volatile Nitrosamines in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. epa.gov [epa.gov]
- 3. cambrex.com [cambrex.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pharmaffiliates.com [pharmaffiliates.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. accustandard.com [accustandard.com]
- 12. freethinktech.com [freethinktech.com]
- 13. theanalyticalscientist.com [theanalyticalscientist.com]
Technical Support Center: N-Ethyl-N-nitroso-1-propanamine-d4 Analysis
Welcome to the technical support center for the analysis of N-Ethyl-N-nitroso-1-propanamine-d4. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and interferences encountered during the quantitative analysis of this deuterated nitrosamine internal standard. Here, you will find in-depth troubleshooting advice and answers to frequently asked questions, grounded in established scientific principles and field-proven experience.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
This compound is the deuterium-labeled version of N-Ethyl-N-nitroso-1-propanamine (NEPA).[1][2] It is commonly used as an internal standard (IS) in quantitative analytical methods, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), for the detection of its non-labeled counterpart, NEPA, and other nitrosamines.[1]
The rationale for using a stable isotope-labeled (SIL) internal standard is that it shares very similar chemical and physical properties with the native analyte. It co-elutes chromatographically and experiences similar ionization and fragmentation behavior in the mass spectrometer. Crucially, it also helps to correct for variations in sample preparation, injection volume, and matrix effects, thereby improving the accuracy and precision of quantification.[3]
Q2: What are the most significant sources of interference in nitrosamine analysis?
The analysis of nitrosamines, including this compound, is challenging due to the need for high sensitivity to meet stringent regulatory limits.[4][5][6] The most common sources of interference can be broadly categorized as:
-
Matrix Effects: The sample matrix (e.g., drug product excipients, active pharmaceutical ingredient (API), biological fluids) can significantly impact the ionization efficiency of the analyte and internal standard in the mass spectrometer source. This can lead to ion suppression or enhancement, causing inaccurate quantification.[3][7] The vast landscape of different matrices often necessitates optimization for almost every new drug product.[8]
-
Isobaric Interferences: These are compounds that have the same nominal mass-to-charge ratio (m/z) as the analyte of interest. While high-resolution mass spectrometry or tandem MS/MS can often mitigate this, closely related compounds or fragments from the matrix can still cause interference.
-
Environmental Contamination: Nitrosamines can be present in the laboratory environment, originating from sources like plasticizers, rubber products, and even ambient air.[9] This can lead to extraneous peaks and artificially high readings.
-
Artifactual Formation: Under certain analytical conditions, particularly acidic pH and the presence of nitrite precursors, nitrosamines can form during the sample preparation process.[10][11] This leads to a false positive or overestimation of the nitrosamine content.
-
Co-eluting Impurities: Structurally similar impurities or components of the sample matrix that are not chromatographically resolved from the analyte can interfere with detection.[12]
Q3: How can I prevent artifactual formation of nitrosamines during sample preparation?
Artifactual formation is a critical concern that can invalidate analytical results. It typically occurs when secondary or tertiary amines in the sample matrix react with nitrosating agents (like nitrites) under favorable conditions, such as acidic pH.[10][13]
Preventative Strategies:
-
pH Control: Avoid highly acidic conditions during sample preparation if possible. If an acidic pH is necessary for extraction, minimize the time the sample is exposed to these conditions.
-
Use of Scavengers: Incorporate a nitrite scavenger into your sample preparation workflow. Ascorbic acid (Vitamin C) and Vitamin E are effective scavengers that can be added to the sample diluent to suppress the formation of new nitrosamines without compromising the integrity of those already present.[10]
-
Temperature Control: Keep samples cool during preparation and storage, as elevated temperatures can accelerate the rate of nitrosamine formation.[13]
Troubleshooting Guide
Problem 1: I am observing a high background signal or extraneous peaks for this compound, even in my blank injections.
A high background or the presence of your internal standard in blank injections points towards a contamination issue.
Causality & Troubleshooting Steps:
-
Check Your Solvents and Reagents:
-
Cause: Solvents (water, methanol, acetonitrile), acids, or other reagents may contain trace levels of nitrosamines or their precursors. Recovered solvents are a particular risk.[14]
-
Solution: Test each component of your mobile phase and sample diluent individually. Use high-purity, HPLC, or MS-grade solvents and freshly prepared reagents. Consider using a solvent from a different lot or manufacturer to rule out a contaminated batch.
-
-
Evaluate the Analytical Flow Path:
-
Cause: Contamination can accumulate in the injection port, syringe, tubing, or on the analytical column.
-
Solution: Systematically clean the instrument. Flush the injection port and syringe with multiple high-purity solvents. If contamination persists, consider replacing components like the syringe, sample loop, or guard column.
-
-
Investigate Environmental Sources:
-
Cause: Nitrosamines are volatile and can be present in lab air.[9] Materials like rubber septa, plastic consumables (e.g., pipette tips, vials), and vial caps can also be sources.
-
Solution: Prepare samples in a clean, well-ventilated area. Test leachables from all consumables by incubating them with a clean solvent and analyzing the extract. Switch to consumables certified to be free of nitrosamines if necessary.
-
Problem 2: The peak area of my internal standard (this compound) is inconsistent or significantly lower in my sample matrix compared to the standard solution.
This is a classic symptom of matrix-induced ion suppression. The components of your sample matrix are co-eluting with your analyte and interfering with its ionization in the MS source.
Causality & Troubleshooting Steps:
-
Improve Chromatographic Separation:
-
Cause: The API or other matrix components are not sufficiently resolved from the analyte.
-
Solution: Optimize your chromatographic method.
-
Gradient Modification: Adjust the gradient slope to better separate the analyte from the large matrix peaks.[8]
-
Column Chemistry: Screen different column stationary phases. A biphenyl phase, for instance, can offer better retention for some nitrosamines compared to a standard C18 column.[8]
-
Divert Valve: If your system has a divert valve, program it to send the unretained and highly concentrated matrix components to waste at the beginning of the run, only directing the flow to the mass spectrometer during the elution window of your target analytes.
-
-
-
Enhance Sample Preparation:
-
Cause: The sample is not clean enough, and interfering matrix components are being carried through to the final analysis.[13][15]
-
Solution: Implement a more rigorous sample cleanup procedure.
-
Solid-Phase Extraction (SPE): This is a highly effective technique for removing interfering matrix components. Select an SPE sorbent that retains the nitrosamines while allowing the interfering compounds to be washed away.
-
Liquid-Liquid Extraction (LLE): This can also be used to isolate the analytes of interest from the bulk of the matrix.
-
-
Workflow: The diagram below illustrates a robust sample preparation workflow designed to minimize matrix effects.
-
Caption: Optimized sample preparation workflow to reduce matrix interference.
-
Dilute the Sample:
-
Cause: The concentration of matrix components is too high.
-
Solution: A simple but effective strategy is to dilute the sample extract. This reduces the concentration of interfering matrix components, though it may also lower the analyte concentration, potentially impacting the limit of quantitation (LOQ). This approach is a trade-off between matrix effects and sensitivity.
-
Problem 3: I am getting poor peak shape (e.g., tailing, fronting, or broad peaks) for my analyte and internal standard.
Poor peak shape can compromise resolution and the accuracy of peak integration, leading to unreliable results.
Causality & Troubleshooting Steps:
-
Injection Solvent Mismatch:
-
Cause: If the sample diluent is significantly stronger (more organic content) than the initial mobile phase conditions, it can cause the analyte band to spread on the column, resulting in poor peak shape.[8]
-
Solution: Reconstitute the final sample extract in a solvent that is as weak as or weaker than the starting mobile phase. If using a high percentage of organic solvent like methanol for sample prep is unavoidable, consider reducing the injection volume.[8][16]
-
-
Column Overload or Degradation:
-
Cause: Injecting too much sample mass (especially the API) can overload the column.[8] Over time, columns can also degrade, leading to a loss of performance.
-
Solution: Reduce the injection volume or dilute the sample. If the problem persists across multiple samples, it may be time to replace the analytical column or guard column.
-
-
Secondary Interactions:
-
Cause: The analyte may be interacting with active sites on the column stationary phase or within the HPLC system, leading to peak tailing.
-
Solution: Ensure the mobile phase pH is appropriate for the analyte. Sometimes, adding a small amount of a modifier like formic acid or ammonium formate to the mobile phase can improve peak shape.
-
Quantitative Data Summary
For effective method development, it is crucial to know the mass-to-charge ratios (m/z) for your analyte. Below is a table of typical MRM (Multiple Reaction Monitoring) transitions for N-Ethyl-N-nitroso-1-propanamine and its deuterated internal standard.
| Compound Name | Precursor Ion (m/z) | Product Ion (m/z) | Notes |
| N-Ethyl-N-nitroso-1-propanamine (NEPA) | 117.1 | 75.1 | Primary quantifier transition |
| 117.1 | 47.1 | Qualifier transition | |
| This compound | 121.1 | 79.1 | Quantifier for Internal Standard |
| 121.1 | 51.1 | Qualifier for Internal Standard |
Note: The exact m/z values and optimal collision energies may vary slightly depending on the instrument and source conditions. These should be empirically optimized.[8]
References
-
Overcoming the Challenges of Nitrosamine Analysis Using LC-MS/MS. Separation Science. [Link]
-
Common Challenges in Nitrosamine Analysis: An LCGC International Peer Exchange. LCGC International. [Link]
-
Screening of Nitrosamine Impurities in Drug Products and Drug Substances Using Agilent GC/MS/MS Instrumentation. Agilent. [Link]
-
Quantitative analysis of nitrosamine impurities using liquid chromatography tandem mass spectrometry. De Gruyter. [Link]
-
Nitrosamine Control: From Risk Assessment to Analytical Testing with Emphasis on Sample Preparation and Phase-Appropriate Method Validation. ACS Publications. [Link]
-
Winning Strategies to Develop an Analytical Method for Nitrosamines. Aurigene. [Link]
-
Analysis of Nitrosamine Impurities in Drugs by GC-MS/MS. Restek. [Link]
-
Quantitation of Trace Nitrosamines with GC-MS: When and Why?. ResolveMass Laboratories Inc. [Link]
-
Preventing False Positives in Nitrosamine Testing. Resolian. [Link]
-
Nitrosamine Control: From Risk Assessment to Analytical Testing with Emphasis on Sample Preparation and Phase-Appropriate Method Validation. New Scientific Knowledge & Development. [Link]
-
USP-Nitrosamine Education: Matrix Effect?. Nitrosamines Exchange. [Link]
-
Mitigating Matrix Effects for LC-MS/MS Quantification of Nitrosamine Impurities in Rifampin and Rifapentine. ResearchGate. [Link]
-
(PDF) Nitrosamine Control: From Risk Assessment to Analytical Testing with Emphasis on Sample Preparation and Phase-Appropriate Method Validation. ResearchGate. [Link]
-
Experts Discuss the Complexities of Nitrosamine Analysis. LCGC International. [Link]
-
Nitrosamine analysis: Challenges and updated LC-MS/MS solutions. LCGC International. [Link]
-
Nitrosamines Analysis with LC-MS/MS. Waters Corporation. [Link]
-
This compound. PubChem. [Link]
-
Quantitation of NDMA, NMBA, NDEA, NEIPA, NDPA, NDIPA, NMPA and NDBA in 12 different solvents by LC-MS/MS system. Sciex. [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | C5H12N2O | CID 154790016 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. USP-Nitrosamine Education: Matrix Effect? - Events / Workshops / Webinars - Nitrosamines Exchange [nitrosamines.usp.org]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Quantitative analysis of nitrosamine impurities using liquid chromatography tandem mass spectrometry [ouci.dntb.gov.ua]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. researchgate.net [researchgate.net]
- 8. sepscience.com [sepscience.com]
- 9. agilent.com [agilent.com]
- 10. resolian.com [resolian.com]
- 11. researchgate.net [researchgate.net]
- 12. Winning Strategies to Develop an Analytical Method for Nitrosamines | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. lcms.cz [lcms.cz]
- 15. Nitrosamine Control: From Risk Assessment to Analytical Testing with Emphasis on Sample Preparation and Phase-Appropriate Method Validation-Pub - New Scientific Knowledge & Development - Nitrosamines Exchange [nitrosamines.usp.org]
- 16. sciex.jp [sciex.jp]
Technical Support Center: N-Ethyl-N-nitroso-1-propanamine-d4 (NEPA-d4)
Topic: High-Sensitivity Mass Spectral Interpretation & Troubleshooting
Status: Operational | Tier: Advanced Applications Audience: Analytical Chemists, DMPK Scientists, QC Managers
Introduction: The Criticality of NEPA-d4
Welcome to the technical support hub for N-Ethyl-N-nitroso-1-propanamine-d4 (NEPA-d4) . In the wake of the "sartan" and "tidine" crises, regulatory bodies (FDA, EMA) have established nanogram-level Acceptable Intake (AI) limits for nitrosamines.
NEPA-d4 is the requisite Internal Standard (ISTD) for the quantification of N-Ethyl-N-nitroso-1-propanamine (NEPA). However, its utility relies on more than just "adding it to the vial." You must navigate isotopic purity, fragmentation logic, and back-exchange risks. This guide synthesizes field-proven troubleshooting with rigorous mass spectral mechanics.
Tier 1: Method Initialization & Verification
User Query: What are the correct MRM transitions for NEPA-d4? I am seeing low sensitivity.
The Application Scientist’s Response:
Do not rely blindly on literature values without verifying the position of the deuterium label. The utility of an ISTD depends on Label Retention during fragmentation.
The Physics of the Transition: NEPA ([M+H]⁺ = 117.1) typically fragments via the loss of the propyl chain (as propene) or the ethyl chain.
-
Primary Quant Ion (Native):
117.1 75.1 (Loss of Propene, , -42 Da). -
Secondary Ion (Native):
117.1 43.1 (Propyl carbocation) or 117.1 100.1 (Loss of OH).
For NEPA-d4 ([M+H]⁺ = 121.1): You must confirm if the d4 label is on the Ethyl or Propyl chain.
| Label Position | Precursor ( | Loss (Neutral) | Product Ion ( | Suitability for Quant |
| Ethyl-d4 | 121.1 | Propene (unlabeled, -42) | 79.1 | Excellent (Mass shift +4 maintained) |
| Propyl-d4 | 121.1 | Propene-d4 (labeled, -46) | 75.1 | FAILURE (Interference with Native) |
Protocol 1.0: The "Blank Check" Validation Before running samples, perform this self-validating step:
-
Inject a high-concentration solution of only NEPA-d4 (no native analyte).
-
Monitor the Native MRM channel (117
75). -
Pass Criteria: Signal in the native channel < 0.1% of the ISTD response.
-
Fail Criteria: Significant peak in native channel. Cause: Isotopic impurity (d0) or wrong transition selection.
Tier 2: Spectral Interpretation & Anomalies
User Query: My ISTD area counts are unstable, and I see "ghost" peaks in the blank. Is the standard degrading?
The Application Scientist’s Response:
Instability in nitrosamine analysis is rarely due to chemical degradation of the C-N bond (which is stable) but rather Photolytic Degradation or Deuterium Scrambling .
Mechanism 1: Deuterium Scrambling (H/D Exchange)
While C-D bonds are generally stable, alpha-protons (adjacent to the N-N=O group) can be acidic. If your mobile phase pH is extreme (>9 or <2) and the sample sits in the autosampler, H/D exchange can occur, reducing the m/z 121 signal to 120 or 119.
Mechanism 2: Photolysis
Nitrosamines are light-sensitive. NEPA-d4 will degrade into the corresponding amine if exposed to UV/VIS light, causing a loss of signal without generating new interfering peaks in the MRM channel.
Visualizing the Troubleshooting Logic
Figure 1: Decision tree for diagnosing internal standard instability. Note the distinction between retention time shifts (chromatography) and signal loss (chemistry).
Tier 3: Advanced Quantification & Cross-Talk
User Query: I am detecting NEPA in my placebo samples. Is my LC-MS contaminated?
The Application Scientist’s Response:
This is likely Isotopic Cross-Talk , not contamination. Commercial deuterated standards are never 100% pure. They contain traces of d0 (native), d1, d2, and d3 isotopes.
The "Contribution" Calculation:
If your NEPA-d4 standard has 0.5% d0 impurity, and you spike it at 50 ng/mL, you are effectively adding:
Corrective Action:
-
Reduce ISTD Concentration: Spike the ISTD at the lowest level that still provides a stable signal (S/N > 20). This minimizes the absolute amount of d0 impurity added.
-
Chromatographic Separation: While d4 and d0 isotopes usually co-elute, deuterium often causes a slight decrease in retention time (the Deuterium Isotope Effect). Use a high-resolution column (C18, 1.7 µm) to attempt partial separation, though this is difficult with only 4 deuteriums.
-
MRM Optimization: Ensure your collision energy (CE) is optimized specifically for the d4 transition. A generic CE might favor the d0 impurity if the fragmentation kinetics differ slightly.
Summary of Key Mass Spectral Parameters
| Parameter | Native NEPA | NEPA-d4 (Ethyl-labeled) | Notes |
| Precursor Ion ( | 117.1 | 121.1 | [M+H]⁺ |
| Quant Product ( | 75.1 | 79.1 | Loss of Propene (-42) |
| Qual Product ( | 43.1 | 47.1 | Propyl Carbocation |
| Collision Energy | 15-25 eV | 15-25 eV | Optimize per instrument |
| Tube Lens/DP | ~60 V | ~60 V | Source dependent |
References
-
US Food and Drug Administration (FDA). "Control of Nitrosamine Impurities in Human Drugs."[1][2][3] Guidance for Industry. September 2024.[4] [Link]
-
European Medicines Agency (EMA). "Nitrosamine impurities in human medicinal products."[5][6][7] EMA/409815/2020. [Link]
-
Rainey, W. T., et al. "Mass spectrometry of N-nitrosamines."[8] Biomedical Mass Spectrometry, vol. 5, no. 6, 1978, pp. 395-408.[8] [Link]
Sources
- 1. Control of Nitrosamine Impurities in Human Drugs | FDA [fda.gov]
- 2. FDA Issues Revised Guidance on the Control of Nitrosamine Impurities in Human Drugs [khlaw.com]
- 3. FDA Provides Guidance to Manufacturers for Controlling Nitrosamine Impurities in Human Drugs | Winston & Strawn [winston.com]
- 4. raps.org [raps.org]
- 5. EMA/HMA: Nitrosamine Report published - ECA Academy [gmp-compliance.org]
- 6. EMA Nitrosamine Guidance - Zamann Pharma Support GmbH [zamann-pharma.com]
- 7. Heads of Medicines Agencies: Nitrosamine impurities [hma.eu]
- 8. Mass spectrometry of N-nitrosamines - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Technical Guide: Benchmarking N-Ethyl-N-nitroso-1-propanamine-d4 (NEPA-d4) Against Alternative Internal Standards
Topic: Comparative Guide for N-Ethyl-N-nitroso-1-propanamine-d4 (NEPA-d4) in Nitrosamine Analysis Content Type: Publish Comparison Guide Persona: Senior Application Scientist
Executive Summary
In the wake of the "sartan" and ranitidine regulatory recalls, the quantification of nitrosamine impurities has shifted from a niche concern to a critical compliance requirement (USP <1469>, ICH M7). The central challenge in trace-level nitrosamine analysis (ng/g or ppb level) is matrix interference .
This guide objectively compares This compound (NEPA-d4) —the isotopically labeled analog of N-Nitrosoethylpropylamine (NEPA)—against common alternatives. While "universal" surrogates like NDMA-d6 are often used for expediency, this guide demonstrates why matched deuterated standards are the requisite choice for robust regulatory submission, specifically addressing the chromatographic "Deuterium Isotope Effect" and ionization suppression.
Part 1: The Candidate – Technical Profile
Compound: this compound (NEPA-d4) Role: Stable Isotope Labeled Internal Standard (SIL-IS) Target Analyte: N-Nitrosoethylpropylamine (NEPA)
NEPA-d4 is synthesized by replacing four hydrogen atoms (typically on the
| Feature | Specification | Impact on Analysis |
| Chemical Structure | Deuterated analog of NEPA | Ensures chemical equivalence in extraction/solubility. |
| Mass Shift | +4 Da (M+4) | Prevents "cross-talk" interference between analyte and IS in MS/MS transitions. |
| pKa / LogP | Identical to NEPA | Co-extracts with the analyte, correcting for recovery losses during sample prep. |
| Chromatography | Near-co-elution | Corrects for matrix effects (ion suppression/enhancement) at the specific retention time. |
Part 2: Comparative Analysis
The selection of an Internal Standard (IS) dictates the accuracy of trace analysis. Below is the objective comparison of NEPA-d4 against the three most common alternatives in pharmaceutical method development.
Comparison A: NEPA-d4 vs. Surrogate Internal Standards (e.g., NDMA-d6)
The "Universal Standard" Trap
Many labs attempt to use a single deuterated standard (often N-Nitrosodimethylamine-d6, NDMA-d6) to quantify all nitrosamines.
-
The Problem: NDMA is highly polar and elutes early in Reverse Phase (RP) chromatography. NEPA is more lipophilic and elutes later.
-
The Mechanism: Matrix effects (suppression) are transient. If the matrix suppresses ionization at 2.5 min (NDMA elution) but not at 8.0 min (NEPA elution), using NDMA-d6 to correct NEPA results leads to massive over-quantification.
-
Verdict: NEPA-d4 is superior. It provides retention time-specific correction. Surrogate standards fail to compensate for matrix effects occurring at the analyte's specific elution window.
Comparison B: NEPA-d4 vs. Carbon-13 Labeled Standards ( C-NEPA)
The "Gold Standard" vs. The "Real World"
C-labeled standards are theoretically ideal because carbon isotopes do not affect chromatographic retention time. Deuterium (-
Experimental Reality: In modern UHPLC-MS/MS, the retention shift of NEPA-d4 vs. Native NEPA is typically <0.05 min. This is well within the window of co-elution required for effective matrix correction.
-
Cost/Benefit:
C-NEPA is significantly more expensive and complex to synthesize. -
Verdict: NEPA-d4 is the optimal balance. While
C is theoretically perfect, NEPA-d4 offers 99% of the performance at a fraction of the cost, provided the method integration window accounts for the minor deuterium shift.
Comparison C: NEPA-d4 vs. External Standardization
The Compliance Risk
External standardization relies on a calibration curve run separately from the sample, assuming 100% recovery and 0% matrix effect.
-
Regulatory Status: FDA and EMA guidelines (USP <1469>) strongly discourage external standardization for trace impurities in complex matrices (e.g., formulated pills with excipients like PEG or Magnesium Stearate).
-
Data Integrity: Without an IS, there is no internal check for injection failure or extraction variability.
-
Verdict: NEPA-d4 is mandatory. External standardization is insufficient for meeting the stringent LOQ (Limit of Quantitation) requirements (often <26.5 ng/day intake limits) for nitrosamines.
Part 3: Experimental Validation Protocol
To validate NEPA-d4 in your workflow, you must prove it corrects for Matrix Factor (MF) .
Protocol: Matrix Effect Quantification
Objective: Determine if NEPA-d4 accurately tracks NEPA ionization suppression.
-
Prepare Solutions:
-
Sol A: Neat Standard Solution (NEPA + NEPA-d4 in water/methanol).
-
Sol B: Post-Extraction Spike (Blank drug matrix extracted, then spiked with NEPA + NEPA-d4).
-
-
LC-MS/MS Analysis: Inject 6 replicates of Sol A and Sol B.
-
Calculation:
-
Calculate Absolute Matrix Factor (
) for Analyte: . -
Calculate Absolute Matrix Factor (
) for IS (NEPA-d4): . -
IS-Normalized Matrix Factor (
):
-
-
Acceptance Criteria:
-
The
should be between 0.8 and 1.2 . -
If
is close to 1.0, NEPA-d4 is successfully correcting for the matrix effects experienced by NEPA.
-
Part 4: Visualization & Workflow
The following diagram illustrates the decision logic for selecting the internal standard and the validation loop required by regulatory bodies.
Figure 1: Decision logic for Internal Standard selection in Nitrosamine analysis. Green path indicates the optimal balance of scientific rigor and feasibility.
References
-
U.S. Food and Drug Administration (FDA). (2024).[2][3] Control of Nitrosamine Impurities in Human Drugs: Guidance for Industry.[Link]
-
European Medicines Agency (EMA). (2023).[4] Nitrosamine impurities in human medicinal products.[5][4][6][7][8][9][Link][10]
-
PubChem. (n.d.). This compound (Compound Summary). National Library of Medicine. [Link]
- Wang, S., et al. (2020). Analytical strategies for the determination of nitrosamine impurities in pharmaceuticals. Journal of Pharmaceutical Analysis. (Contextualizing the isotope effect).
Sources
- 1. Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FDA Issues Revised Guidance on the Control of Nitrosamine Impurities in Human Drugs [khlaw.com]
- 3. raps.org [raps.org]
- 4. ipa-india.org [ipa-india.org]
- 5. Safeguarding patients from nitrosamine impurities in medicines [usp.org]
- 6. ema.europa.eu [ema.europa.eu]
- 7. fda.gov [fda.gov]
- 8. FDA: Updated Guidance for Nitrosamines - ECA Academy [gmp-compliance.org]
- 9. FDA Issues Revised Guidance On Controlling Nitrosamine Impurities In Pharmaceuticals [pharmaceuticalonline.com]
- 10. Nitrosamine impurities | European Medicines Agency (EMA) [ema.europa.eu]
A Comparative Guide to the Linearity and Range of N-Ethyl-N-nitroso-1-propanamine-d4 Calibration Curves in NDEA Analysis
In the landscape of pharmaceutical quality control and safety assessment, the accurate quantification of genotoxic impurities is not merely a regulatory hurdle but a fundamental necessity for patient safety. Among these impurities, N-Nitrosodiethylamine (NDEA) has emerged as a significant concern due to its classification as a probable human carcinogen.[1][2] Its detection in several drug products has led to widespread recalls and a tightening of regulatory scrutiny by agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[3][4] This guide provides an in-depth technical comparison of the performance of N-Ethyl-N-nitroso-1-propanamine-d4 (NDEA-d4) in establishing linear and robust calibration curves for the precise quantification of NDEA.
The use of a stable isotope-labeled internal standard is a cornerstone of modern analytical chemistry, particularly in complex matrices where variability in sample preparation and instrument response can significantly impact accuracy. NDEA-d4, a deuterated analog of NDEA, serves as an ideal internal standard, co-eluting with the target analyte and exhibiting identical chemical behavior during extraction and ionization, yet distinguishable by its mass-to-charge ratio in mass spectrometry.[5][6] This principle of isotope dilution mass spectrometry is fundamental to achieving the high degree of accuracy and precision required for nitrosamine analysis at trace levels.
The Critical Role of Linearity and Range in Method Validation
A key performance characteristic of any quantitative analytical method is its linearity, which demonstrates the direct proportionality between the concentration of an analyte and the analytical signal over a defined range.[7] The coefficient of determination (R²), a measure of the "goodness of fit" of the calibration curve, is expected to be ≥0.99 for reliable quantification.[8] The analytical range, encompassing the limit of quantification (LOQ) and the upper limit of linearity, must be sufficient to bracket the expected concentrations of NDEA in the samples being tested.
Comparative Performance of NDEA-d4 in Calibration Curves
The following table summarizes the linearity and range of NDEA calibration curves using NDEA-d4 as an internal standard across various analytical platforms and matrices, as reported in scientific literature and application notes. This comparative data underscores the robustness and versatility of NDEA-d4 in achieving excellent analytical performance.
| Linearity (R²) | Range | Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| >0.99 | 1 - 100 ng/mL | GC-MS/MS | Not Specified | Not Specified | [9] |
| 0.9996 | 0.5 - 100 µg/L | LC-HRAM-MS | 0.2 µg/L | 0.5 µg/L | [9] |
| >0.99 | 0.05 - 100 µg/L | LC-MS/MS | Not Specified | Not Specified | [9] |
| ≥ 0.995 | Not Specified | GC-MS | Not Specified | 0.30 µg/g | [10] |
| >0.999 | Not Specified | LC-MS/MS | 0.3 µg/kg | 0.9 µg/kg | [11] |
| ≥ 0.995 | 0.05 - 100 µg | Not Specified | Not Specified | Not Specified | [8] |
| 0.9973 - 0.9954 | 8.8 - 111.8 ng/mL | Not Specified | 1.9 ng/mL | 7.5 ng/mL | [9] |
Experimental Protocol: Establishing a Robust NDEA Calibration Curve with NDEA-d4
The following protocol provides a generalized yet detailed workflow for generating a reliable calibration curve for NDEA using NDEA-d4 as an internal standard. This protocol is synthesized from established methodologies and can be adapted for various sample matrices and analytical instrumentation.[5][12]
Preparation of Standard Solutions
-
NDEA Stock Solution (e.g., 1 mg/mL): Accurately weigh a certified reference standard of NDEA and dissolve it in a suitable solvent, such as methanol or acetonitrile, to achieve a known concentration.
-
NDEA-d4 Internal Standard (IS) Stock Solution (e.g., 1 mg/mL): Similarly, prepare a stock solution of NDEA-d4.
-
Intermediate Standard Solutions: Prepare a series of intermediate dilutions of the NDEA stock solution.
-
Calibration Standards: From the intermediate solutions, prepare a series of calibration standards covering the desired analytical range (e.g., 1 to 100 ng/mL). Each calibration standard must be fortified with a constant concentration of the NDEA-d4 internal standard (e.g., 50 ng/mL). The diluent should be compatible with the analytical method (e.g., 50:50 methanol:water).
Sample Preparation
-
Accurately weigh or measure the sample to be analyzed.
-
Spike the sample with a known amount of the NDEA-d4 internal standard solution.
-
Perform a suitable extraction procedure to isolate the nitrosamines from the sample matrix. This may involve liquid-liquid extraction, solid-phase extraction, or a simple "dilute and shoot" approach depending on the complexity of the matrix.
-
The final extract is then filtered and transferred to an autosampler vial for analysis.
Instrumental Analysis (LC-MS/MS or GC-MS)
-
Inject the prepared calibration standards and samples into the chromatograph.
-
Develop a chromatographic method that provides adequate separation of NDEA from other matrix components.
-
In the mass spectrometer, monitor the specific precursor-to-product ion transitions for both NDEA and NDEA-d4.
Data Analysis
-
For each calibration standard, calculate the ratio of the peak area of NDEA to the peak area of NDEA-d4.
-
Construct a calibration curve by plotting the peak area ratio (y-axis) against the concentration of NDEA (x-axis).
-
Perform a linear regression analysis to determine the equation of the line (y = mx + c) and the coefficient of determination (R²).
-
For unknown samples, determine the peak area ratio and use the calibration curve to calculate the concentration of NDEA.
Visualizing the Workflow and Calibration Principle
The following diagrams illustrate the experimental workflow and the fundamental principle of internal standard calibration.
Caption: Experimental workflow for NDEA quantification using NDEA-d4.
Caption: Principle of internal standard calibration.
Alternative Internal Standards: A Brief Comparison
While NDEA-d4 is a widely used and effective internal standard, other isotopically labeled analogs, such as ¹³C-labeled NDEA, are also available. The primary advantage of ¹³C-labeled standards is their greater isotopic stability, making them less susceptible to isotopic exchange reactions that can sometimes occur with deuterated compounds, particularly in complex matrices or under harsh chromatographic conditions.[13] However, for most applications, NDEA-d4 provides excellent performance and is a cost-effective choice.
Conclusion
The use of this compound as an internal standard is a robust and reliable approach for the accurate quantification of NDEA in a variety of matrices, particularly in pharmaceutical products. The experimental data consistently demonstrates the ability to achieve excellent linearity (R² ≥ 0.995) over a wide analytical range, enabling sensitive and precise measurements that meet stringent regulatory requirements. The detailed protocol and comparative data presented in this guide provide researchers, scientists, and drug development professionals with the necessary information to implement a validated and trustworthy analytical method for NDEA analysis, ultimately contributing to the safety and quality of pharmaceutical products.
References
-
Shimadzu. (n.d.). Analysis of N-Nitrosodimethylamine (NDMA) & N-Nitrosodiethylamine (NDEA) in pharmaceutical substance by HSGCMS. Retrieved from [Link]
-
Shimadzu. (n.d.). Analysis of N-Nitrosodimethylamine (NDMA) & N-Nitrosodiethylamine (NDEA) in pharmaceutical substance by HSGCMS/MS. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Nitrosamines Analysis in Pharmaceuticals. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2023). Control of Nitrosamine Impurities in Human Drugs. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of N-Nitrosodiethylamine. Retrieved from [Link]
-
U.S. Food and Drug Administration. (n.d.). LC-HRMS Based Analytical Platform to Determine Nitrosamines in Pharmaceuticals. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2025). CDER Nitrosamine Impurity Acceptable Intake Limits. Retrieved from [Link]
- Zheng, Y., et al. (2024). An update on latest regulatory guidelines and analytical methodologies for N-nitrosamine impurities in pharmaceutical products – 2024. Journal of Pharmaceutical and Biomedical Analysis, 243, 116035.
-
U.S. Environmental Protection Agency. (n.d.). Method for the determination of n-nitrosodimethylamine in ambient air using GC. Retrieved from [Link]
-
ProPharma Group. (2022). How to Comply with the Nitrosamine Regulations for Your New Drug Product Marketing Applications. Retrieved from [Link]
-
RAPS. (2024). Guidance Breakdown: FDA Revises Its Final Guidance on Nitrosamine Impurities. Retrieved from [Link]
- Pangarkar, K. (2025). Analytical Strategies for the Detection and Quantification of Nitrosamine Impurities in Pharmaceuticals. International Journal of Pharmaceutical Sciences.
-
U.S. Food and Drug Administration. (2019). Combined Headspace N-Nitrosodimethylamine (NDMA), N-Nitrosodiethylamine (NDEA), N-Nitrosoethylisopropylamine (NEIPA), and N-Nitr. Retrieved from [Link]
-
Shimadzu. (n.d.). Quantitation of NDMA, NMBA, NDEA, NEIPA, NDPA, NDIPA, NMPA and NDBA in 12 different solvents by LC-MS/MS system. Retrieved from [Link]
-
ResearchGate. (n.d.). Detection limits, calibration curves, recoveries results for NDMA and NDEA in medicinal products (n=5). Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. Retrieved from [Link]
-
Agilent Technologies. (2020). Nitrosamine Impurities Application Guide. Retrieved from [Link]
Sources
- 1. shimadzu.com [shimadzu.com]
- 2. fda.gov [fda.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. fda.gov [fda.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. lcms.cz [lcms.cz]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Safety Operating Guide
A Senior Application Scientist's Guide to Handling N-Ethyl-N-nitroso-1-propanamine-d4
As researchers and developers, our work with potent chemical compounds is foundational to scientific progress. However, this work carries an intrinsic responsibility to prioritize safety above all else. N-Ethyl-N-nitroso-1-propanamine-d4, a deuterated nitrosamine, is a valuable tool in research, often used as an internal standard or tracer.[1][2] Its parent class of compounds, nitrosamines, are well-documented as potent genotoxic agents and are classified as probable or possible human carcinogens.[3][4][5] Therefore, handling this compound requires more than just standard laboratory practice; it demands a comprehensive, risk-aware approach.
This guide provides a detailed operational and safety framework for handling this compound. The protocols herein are designed to create a self-validating system of safety, ensuring that every step, from preparation to disposal, is executed with a clear understanding of the risks and the rationale behind each precaution.
Understanding the Risk: The "Why" Behind the Precautions
This compound belongs to the nitrosamine family, a class of compounds that can be formed when amines react with a nitrosating agent.[4] The primary health concern is their carcinogenicity and mutagenicity.[3][6] Exposure can occur via inhalation, ingestion, or skin absorption, and acute exposure may lead to liver damage.[5][7] The deuterated form is not expected to have a significantly different toxicological profile from its unlabeled parent compound in terms of carcinogenic risk. The stringent personal protective equipment (PPE) and handling protocols are therefore not merely suggestions, but critical defenses against potential long-term health effects.
Pre-Operational Protocol: Preparing a Safe Workspace
Before the vial is even opened, the environment must be prepared to contain the hazard. All work with this compound must be conducted in a designated area specifically marked for potent compound use.
Step-by-Step Workspace Preparation:
-
Fume Hood Verification: Confirm that your chemical fume hood has a current certification and is functioning correctly. The face velocity should be adequate to contain any potential vapors.
-
Decontamination Supplies: Prepare a fresh 10% solution of sodium hypochlorite (bleach) or another validated decontamination solution for nitrosamines. Have spill pads, absorbent materials, and designated waste bags ready and within arm's reach.
-
Designated Equipment: Use dedicated lab equipment (pipettes, tips, balances, etc.) for this work. If equipment must be shared, it must be thoroughly decontaminated after use.
-
Emergency Access: Ensure the path to the emergency shower and eyewash station is completely unobstructed.
Personal Protective Equipment (PPE): A Multi-Layered Defense
The selection and use of PPE is your most critical line of defense. Given the carcinogenic nature of nitrosamines, a single layer of protection is insufficient. The following table outlines the required PPE.
| PPE Component | Specification | Rationale for Use |
| Gloves | Double-gloving with chemotherapy-rated nitrile gloves. | Nitrosamines can permeate standard laboratory gloves over time. Double-gloving provides an essential barrier and allows for safe removal of the outer glove if contamination is suspected.[8] |
| Lab Coat/Gown | Disposable, solid-front gown with back closure and elastic cuffs. | A disposable gown prevents the contamination of personal clothing and reduces the risk of take-home exposure. The back closure and tight cuffs provide a more complete barrier than a standard lab coat.[8] |
| Eye Protection | Chemical splash goggles that form a seal around the eyes. | Protects the sensitive mucous membranes of the eyes from accidental splashes of the chemical solution.[3][7] |
| Face Protection | Face shield (worn over goggles). | Provides a secondary layer of protection for the entire face against splashes, especially during solution preparation or transfer. |
| Respiratory | Not typically required when working in a certified chemical fume hood. | A fume hood is the primary engineering control. A respirator should be available for emergency situations like a significant spill outside of the hood. |
| Shoe Covers | Disposable, skid-resistant shoe covers. | Prevents the tracking of potential contamination out of the designated work area.[8] |
Procedural Guidance: Donning, Doffing, and Handling
The sequence in which you don and doff your PPE is as important as the PPE itself. An incorrect sequence can lead to cross-contamination.
Safe Handling Workflow
Caption: A workflow for safely handling potent nitrosamines.
Step-by-Step Donning Sequence:
-
Put on the first pair of nitrile gloves.
-
Don the disposable gown, ensuring it is fully closed in the back.
-
Put on shoe covers.
-
Don the second, outer pair of nitrile gloves, ensuring the cuffs go over the cuffs of the gown.
-
Put on your chemical splash goggles, followed by the face shield.
Step-by-Step Doffing Sequence (to be performed in the anteroom or just outside the designated area):
-
Remove shoe covers.
-
Remove the outer pair of gloves, peeling them off so they are inside-out. Dispose of them immediately in the designated waste bin.
-
Remove the face shield and goggles.
-
Remove the gown by rolling it down and away from the body, ensuring the contaminated front is folded inward. Dispose of it immediately.
-
Remove the inner pair of gloves, again peeling them inside-out.
-
Wash hands thoroughly with soap and water.[3]
Disposal Plan: Managing Contaminated Waste
All materials that come into contact with this compound are considered hazardous waste and must be disposed of accordingly.
-
Solid Waste: All disposable PPE, contaminated weigh paper, pipette tips, and empty vials should be collected in a dedicated, clearly labeled hazardous waste bag.
-
Liquid Waste: Unused solutions or solvent rinses should be collected in a sealed, properly labeled hazardous waste container. Do not mix with other solvent waste streams unless approved by your institution's environmental health and safety (EHS) office.
-
Destruction: The ultimate disposal method for nitrosamine waste should be high-temperature incineration in a facility equipped with a NOx scrubber to handle the nitrogen-containing byproducts.[9] Always follow your institution's specific EHS guidelines for waste pickup and disposal.[10]
Emergency Procedures: Responding to Spills and Exposures
In Case of a Spill:
-
Alert others in the immediate area and evacuate if the spill is large or outside of the fume hood.
-
If the spill is small and contained within the fume hood, use a prepared spill kit to absorb the material.
-
Wipe the area with your decontamination solution, working from the outside in.
-
All materials used for cleanup must be disposed of as hazardous waste.
In Case of Personal Exposure:
-
Skin Contact: Immediately remove contaminated clothing and gloves. Wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek immediate medical attention.[7][11]
-
Eye Contact: Immediately flush eyes with water at an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[7]
-
Inhalation: Move to fresh air immediately. Seek medical attention.
By adhering to this comprehensive guide, you build a robust safety culture that protects not only yourself but also your colleagues and the wider environment. The principles of containment, protection, and proper disposal are non-negotiable when working with compounds of this nature.
References
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 154790016, this compound. [Link]
-
Pharmaffiliates. Product Name : this compound. [Link]
-
Provista. Types of PPE to Wear When Compounding Hazardous Drugs. [Link]
-
Robinson Brothers. Robac Technology: Offering Safer Solutions to Prevent Exposure to Toxic Nitrosamines. [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). Toxicological Profile for N-Nitrosodi-n-propylamine. [Link]
-
New Jersey Department of Health. Hazardous Substance Fact Sheet: N-Nitrosodimethylamine. [Link]
-
European Federation of Pharmaceutical Industries and Associations (EFPIA). Workflows for Quality risk management of nitrosamine risks in medicines. [Link]
-
Centers for Disease Control and Prevention (NIOSH). PPE for Health Care Workers Who Work with Hazardous Drugs. [Link]
-
U.S. Food and Drug Administration (FDA). Control of Nitrosamine Impurities in Human Drugs. [Link]
-
U.S. Environmental Protection Agency (EPA). N-Nitrosodimethylamine. [Link]
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. fda.gov [fda.gov]
- 5. epa.gov [epa.gov]
- 6. nj.gov [nj.gov]
- 7. fishersci.com [fishersci.com]
- 8. Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 9. atsdr.cdc.gov [atsdr.cdc.gov]
- 10. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 11. How to deal with Nitrosamine standards? - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
